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  • Product: n-Pentylmalonic acid
  • CAS: 616-88-6

Core Science & Biosynthesis

Foundational

A Guide to the Calculation and Verification of n-Pentylmalonic Acid's Molecular Weight and Exact Mass

This technical guide provides a detailed exploration into the theoretical calculation and experimental verification of the molecular weight and exact mass of n-pentylmalonic acid. Designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a detailed exploration into the theoretical calculation and experimental verification of the molecular weight and exact mass of n-pentylmalonic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical distinctions between these two fundamental molecular properties, outlines precise calculation methodologies, and describes the gold-standard analytical techniques for their empirical determination.

Foundational Concepts: Molecular Weight vs. Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used, but they represent distinct concepts crucial for accurate molecular characterization. Understanding their difference is paramount, particularly when employing high-resolution analytical techniques like mass spectrometry.

Molecular Weight (or Average Molecular Mass)

Molecular weight, more accurately termed "relative molecular mass," is the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance.[1][2] This value is calculated using the standard atomic weights of the elements as found on the periodic table, which themselves are averages of the masses of their naturally occurring isotopes.[3][4] For stoichiometric calculations in bulk chemistry, where vast numbers of molecules are involved, the molecular weight is the appropriate and practical value to use.[1]

Exact Mass (or Monoisotopic Mass)

In contrast, the exact mass is the calculated mass of a molecule composed of the most abundant stable isotope of each of its constituent elements.[5][6] It is a theoretical value representing a single, specific isotopic combination (isotopologue) of the molecule.[7][8] High-resolution mass spectrometry measures the mass-to-charge ratio of individual ions, making the exact mass the relevant value for this technique.[9][10] This precision allows for the differentiation of compounds with very similar molecular weights but different elemental compositions.[5]

The conceptual difference is visualized in the diagram below.

G Conceptual Distinction: Molecular Weight vs. Exact Mass cluster_0 Elemental Level cluster_1 Calculation Pathway cluster_2 Resulting Molecular Value C_isotopes Carbon Isotopes ¹²C (98.9%) ¹³C (1.1%) avg_calc Weighted Average (based on natural abundance) C_isotopes->avg_calc mono_calc Most Abundant Isotope (e.g., ¹²C, ¹H, ¹⁶O) C_isotopes->mono_calc H_isotopes Hydrogen Isotopes ¹H (99.98%) ²H (0.02%) H_isotopes->avg_calc H_isotopes->mono_calc O_isotopes Oxygen Isotopes ¹⁶O (99.76%) ¹⁷O (0.04%) ¹⁸O (0.20%) O_isotopes->avg_calc O_isotopes->mono_calc mw Molecular Weight (Average Mass) avg_calc->mw Used for Stoichiometry em Exact Mass (Monoisotopic Mass) mono_calc->em Used for Mass Spectrometry

Caption: Distinction between Molecular Weight and Exact Mass pathways.

Calculation for n-Pentylmalonic Acid

To perform these calculations, we must first establish the correct molecular formula for n-pentylmalonic acid. Based on its structure, the formula is C₈H₁₄O₄ .[11][12]

Molecular Weight Calculation

The molecular weight is calculated by summing the standard atomic weights of each atom in the formula.

  • Carbon (C): 8 atoms × 12.011 u = 96.088 u

  • Hydrogen (H): 14 atoms × 1.008 u = 14.112 u

  • Oxygen (O): 4 atoms × 15.999 u = 63.996 u

Total Molecular Weight = 96.088 + 14.112 + 63.996 = 174.196 g/mol

This value is consistent with published data.[12]

Exact Mass Calculation

The exact mass is calculated by summing the masses of the most abundant stable isotope for each element.[3][7]

  • Carbon (¹²C): 8 atoms × 12.000000 u = 96.000000 u

  • Hydrogen (¹H): 14 atoms × 1.007825 u = 14.10955 u

  • Oxygen (¹⁶O): 4 atoms × 15.994915 u = 63.97966 u

Total Exact Mass = 96.000000 + 14.10955 + 63.97966 = 174.08921 u (or Da)

This calculated value aligns with the monoisotopic mass found in chemical databases like PubChem.[11]

Summary of Calculated Values

For clarity, the calculated masses for n-pentylmalonic acid and its common adducts observed in electrospray ionization (ESI) mass spectrometry are summarized below. The ability to predict these adducts is crucial for correct data interpretation.

Species DescriptionChemical FormulaMolecular Weight ( g/mol )Exact Mass (Da)
Neutral Molecule [M]C₈H₁₄O₄174.196174.08921
Protonated Ion [M+H]⁺C₈H₁₅O₄⁺175.204175.09649
Sodiated Adduct [M+Na]⁺C₈H₁₄O₄Na⁺197.185197.07846
Potassiated Adduct [M+K]⁺C₈H₁₄O₄K⁺213.291213.05240
Deprotonated Ion [M-H]⁻C₈H₁₃O₄⁻173.188173.08191

Note: Adduct calculations use the exact mass of H (1.007825 Da), Na (22.989770 Da), and K (38.963707 Da).

Experimental Verification by Mass Spectrometry

The theoretical exact mass is empirically verified using high-resolution mass spectrometry, typically with an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.[13][14]

Principle of ESI-TOF Mass Spectrometry

Electrospray ionization is a soft ionization technique that converts molecules in solution into gas-phase ions with minimal fragmentation.[15] The Time-of-Flight analyzer then separates these ions based on their mass-to-charge ratio (m/z). It measures the time it takes for an ion to travel a fixed distance; lighter ions travel faster than heavier ions with the same charge. This technique provides high mass accuracy, often within 5 parts-per-million (ppm), which is essential for confirming a molecule's elemental composition.[13][16]

Generalized Experimental Workflow

The following diagram and protocol outline a standard workflow for the exact mass determination of a small molecule like n-pentylmalonic acid.

G Experimental Workflow for Exact Mass Determination A 1. Sample & Standard Preparation C 3. LC-MS Infusion or Injection A->C B 2. System Calibration (Internal/External) B->C D 4. ESI Ionization (e.g., Positive Mode) C->D E 5. TOF Mass Analysis (m/z Measurement) D->E F 6. Data Processing E->F G 7. Mass Verification (Compare Observed vs. Theoretical) F->G

Caption: A typical workflow for mass spectrometry analysis.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve n-pentylmalonic acid in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% formic acid for positive ion mode) to a concentration of approximately 1-10 µM. The formic acid aids in protonation to form [M+H]⁺ ions.[15]

    • Prepare a separate solution of a known mass calibrant compound that will be infused alongside the sample or used for external calibration.

  • Instrument Calibration:

    • Perform a mass calibration of the TOF analyzer according to the manufacturer's protocol. This step is critical for ensuring high mass accuracy. For the most precise measurements, an internal calibrant (a lock mass) is continuously introduced with the sample to correct for any mass drift during the analysis.[14]

  • Sample Introduction:

    • Introduce the sample into the ESI source via direct infusion using a syringe pump or through injection into a liquid chromatography (LC) system. LC separation is often preferred to remove potential contaminants.

  • Ionization and Mass Analysis:

    • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable and efficient ionization.

    • Acquire mass spectra over the expected m/z range for n-pentylmalonic acid and its adducts (e.g., m/z 100-300). The TOF analyzer measures the m/z of the generated ions.

  • Data Processing and Verification:

    • Process the acquired data using the instrument's software. This involves identifying the peak corresponding to the ion of interest (e.g., the [M+H]⁺ ion at a theoretical m/z of 175.09649).

    • Compare the measured (observed) m/z value to the calculated theoretical exact mass.

    • Calculate the mass error in parts-per-million (ppm) using the formula: Error (ppm) = [(Observed Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

    • A mass error of <5 ppm provides high confidence in the assigned elemental composition, C₈H₁₄O₄.[13]

Conclusion

The accurate determination of molecular weight and exact mass is fundamental to chemical and pharmaceutical sciences. While molecular weight serves as an essential average value for macroscopic applications, the exact mass provides the high-precision data required for definitive molecular identification and structural elucidation via mass spectrometry. By combining precise theoretical calculations with high-resolution experimental verification, researchers can confidently ascertain the elemental composition of molecules like n-pentylmalonic acid, a critical step in any research or development pipeline.

References

  • Monoisotopic mass. In: Wikipedia. Accessed March 27, 2026. [Link]

  • Calculating Exact Masses. Mass Spectrometry Facility, University of Missouri. Accessed March 27, 2026. [Link]

  • Monoisotopic and Average Mass. IonSource. Published June 27, 2005. [Link]

  • N-pentylmalonic acid. PubChem. Accessed March 27, 2026. [Link]

  • relative molecular mass (R05271). In: The IUPAC Compendium of Chemical Terminology. IUPAC; 2025. [Link]

  • Molecular mass. In: Wikipedia. Accessed March 27, 2026. [Link]

  • Mass Spectrometry and Proteomics. Vanderbilt University. Published March 30, 2010. [Link]

  • Albrecht A. Molecular weight or exact mass in LC-MS? ResearchGate. Published October 2, 2012. [Link]

  • Exact mass vs molecular weight. Reddit. Published May 3, 2023. [Link]

  • relative molecular mass, M_r. IUPAC Gold Book. Published February 24, 2014. [Link]

  • IUPAC Gold Book - relative molecular mass, M r. IUPAC. Accessed March 27, 2026. [Link]

  • Molecular formula finder from monoisotopic mass. ChemCalc. Accessed March 27, 2026. [Link]

  • What is the difference between molecular weight and exact mass? Quora. Published October 3, 2017. [Link]

  • ATOMIC WEIGHT. Thermopedia. Published February 3, 2011. [Link]

  • n-Propylmalonic acid. PubChem. Accessed March 27, 2026. [Link]

  • Butylmalonic acid. NIST WebBook. Accessed March 27, 2026. [Link]

  • Molecular mass calculator. The ISIC- EPFL mstoolbox. Accessed March 27, 2026. [Link]

  • Mass (mass spectrometry). In: Wikipedia. Accessed March 27, 2026. [Link]

  • Wang R, Li L. Exact mass measurement on an electrospray ionization time-of-flight mass spectrometer: error distribution and selective averaging. J Am Soc Mass Spectrom. 2003;14(10):1193-1202. [Link]

  • Diethylmalonic acid, nonyl pentyl ester. NIST WebBook. Accessed March 27, 2026. [Link]

  • Mass Determination by ESI-MS-TOF. Proteomics - ULiège. Published October 29, 2018. [Link]

  • 2-pentylmalonic acid. ChemSrc. Published May 20, 2025. [Link]

  • Exact mass measurement of product ions using a Q-TOF: a simplified approach using combined tandem mass spectrometric functions. SlidePlayer. Accessed March 27, 2026. [Link]

  • Yi D, Miller C, Williams JD. Accurate Mass Measurement for Intact Proteins using ESI-oa-TOF. Agilent. Accessed March 27, 2026. [Link]

  • Exact mass measurement on an electrospray ionization time-of-flight mass spectrometer: error distribution and selective averaging. Scite.ai. Accessed March 27, 2026. [Link]

  • Malonic acid, 2-methylpentyl undecyl ester. NIST WebBook. Accessed March 27, 2026. [Link]

  • Butylmalonic acid. NIST WebBook. Accessed March 27, 2026. [Link]

  • Malonic Acid. PubChem. Accessed March 27, 2026. [Link]

  • Butylmalonic acid. NIST WebBook. Accessed March 27, 2026. [Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of n-Pentylmalonic Acid at Room Temperature

Executive Summary n-Pentylmalonic acid (also known as 2-pentylpropanedioic acid or amylmalonic acid) is a critical dicarboxylic acid precursor utilized extensively in pharmaceutical synthesis and molecular imaging. For r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

n-Pentylmalonic acid (also known as 2-pentylpropanedioic acid or amylmalonic acid) is a critical dicarboxylic acid precursor utilized extensively in pharmaceutical synthesis and molecular imaging. For researchers and drug development professionals, understanding its thermodynamic stability is paramount for ensuring the integrity of downstream synthetic pathways. This technical guide provides an in-depth analysis of the room-temperature stability of n-pentylmalonic acid, the mechanistic causality of its thermal degradation, and field-proven protocols for empirical validation.

Chemical Significance and Applications

n-Pentylmalonic acid serves as a foundational building block in several high-value pharmaceutical applications:

  • Barbiturate Synthesis: It is a primary intermediate in the synthesis of pentyl-substituted barbiturates. The process relies on the C-alkylation of diethyl malonate with 1, followed by condensation reactions[1].

  • Radiotracer Development: Derivatives such as 2-methyl-2-pentylmalonic acid are instrumental in creating 2[2]. These compounds are labeled with technetium-99m (99mTc) to target exposed phosphatidylserine on the plasma membrane of apoptotic cells, requiring strict thermodynamic stability during formulation and storage[3].

Thermodynamic Stability at Room Temperature

At standard room temperature (25 °C / 298 K), n-pentylmalonic acid is a highly stable crystalline solid. The thermodynamic stability of this compound is governed by the extensive intermolecular hydrogen bonding between its two carboxyl groups, which forms stable dimeric structures in the solid state.

Spontaneous degradation at room temperature is thermodynamically unfavorable ( ΔG>0 ). The primary degradation pathway for malonic acids is decarboxylation, which requires the cleavage of a robust C-C bond. At 25 °C, the ambient thermal energy is insufficient to overcome the high activation energy barrier ( Ea​≈100−130 kJ/mol ) required to reach the transition state. Furthermore, while barbiturates and their malonic acid precursors can decompose in aqueous solutions under specific pH extremes or in the presence of reactive aldehydes like 4, the pure solid form remains inert under standard conditions[4].

Quantitative Physicochemical Data

The following table summarizes the core thermodynamic and physical properties of the compound for easy reference:

ParameterValue / Description
IUPAC Name 2-pentylpropanedioic acid
CAS Registry Number 616-88-6
Molecular Formula C8H14O4
Molecular Weight 174.20 g/mol
Physical State (at 25 °C) Crystalline Solid
Thermodynamic Stability Highly stable at 25 °C; negligible spontaneous degradation
Primary Degradation Pathway Thermal decarboxylation to heptanoic acid and CO₂
Decarboxylation Threshold > 130 °C (Matrix and substitution dependent)

Mechanistic Pathway of Thermal Decarboxylation

When subjected to significant thermal stress, n-pentylmalonic acid undergoes decarboxylation. Studies on 5 indicate that while sterically hindered variants (like dimethylmalonic acid) may require pyrolysis temperatures up to 195 °C, monoalkyl variants typically begin degrading at lower thresholds[5].

The degradation is a concerted pericyclic reaction driven by the formation of an intramolecular hydrogen bond, leading to a six-membered cyclic transition state. This geometry facilitates the simultaneous cleavage of the C-C bond and the expulsion of carbon dioxide gas, yielding an enol intermediate that rapidly tautomerizes into the stable heptanoic acid.

Pathway A n-Pentylmalonic Acid (Stable Solid at 25°C) B Thermal Activation (Heat > 130°C) A->B ΔG > 0 (Energy Input) C Six-Membered Cyclic Transition State B->C Intramolecular H-transfer D Enol Intermediate + CO2 (Gas) C->D C-C Bond Cleavage E Heptanoic Acid (Stable Product) D->E Rapid Tautomerization

Caption: Thermodynamic states and thermal decarboxylation pathway of n-pentylmalonic acid.

Experimental Protocol: Stability Assessment & Decarboxylation Assay

To ensure the integrity of n-pentylmalonic acid prior to sensitive syntheses (e.g., radiolabeling), a rigorous, self-validating analytical protocol must be employed.

Objective: To quantitatively confirm room-temperature stability and map the kinetic degradation profile at elevated temperatures. Self-Validating Design: This protocol utilizes Dimethyl sulfone (DMSO₂) as an inert internal standard to ensure that any observed concentration changes are strictly due to degradation, eliminating false positives caused by solvent evaporation or instrument drift.

Step-by-Step Methodology

Step 1: Reagent Preparation & Standardization

  • Dissolve 10 mM of high-purity n-pentylmalonic acid in anhydrous DMSO-d6.

  • Add 1 mM of Dimethyl sulfone (DMSO₂) to the solution. Causality: DMSO₂ is highly stable and provides a distinct, non-overlapping singlet in ¹H-NMR (~3.0 ppm). This allows for absolute quantification of the malonic acid's α-proton (~3.2 ppm) regardless of matrix variations.

Step 2: Room Temperature Incubation (Stability Assay)

  • Aliquot the standardized solution into sealed NMR tubes.

  • Store the tubes in a dark, temperature-controlled environment at 25 °C ± 0.5 °C. Causality: Storing the samples in the dark prevents potential photo-induced radical reactions, isolating thermodynamic thermal stability as the sole experimental variable.

  • Acquire ¹H-NMR spectra at Day 0, Day 7, Day 14, and Day 30. Calculate the integral ratio of the α-proton to the DMSO₂ standard.

Step 3: Thermal Decarboxylation Stress Test

  • Transfer 2 mL aliquots into heavy-walled borosilicate glass pressure vessels equipped with PTFE pressure-relief valves. Causality: Decarboxylation generates equimolar CO₂ gas[5]. A closed pressure vessel prevents solvent loss at high temperatures, while the relief valve mitigates the risk of catastrophic overpressurization.

  • Submerge the vessels in a silicone oil bath pre-heated to 150 °C.

  • Extract individual sample vessels at 10-minute intervals.

  • Immediately quench the extracted vessels in an ice-water bath (0 °C). Causality: Rapid thermal quenching kinetically halts the decarboxylation reaction, preserving the exact chemical state for accurate time-point analysis.

Step 4: Data Analysis

  • Quantify the formation of heptanoic acid by monitoring the emergence of its distinct aliphatic proton shifts.

  • Plot ln([n-pentylmalonic acid]) versus time to determine the first-order rate constant ( k ) and calculate the activation energy ( Ea​ ) using the Arrhenius equation.

Workflow Prep Sample Preparation (n-Pentylmalonic Acid + DMSO2) Split Aliquot Distribution Prep->Split RT Room Temp Incubation (25°C, 30 Days) Split->RT Stability Assay Heat Thermal Stress Test (150°C, Oil Bath) Split->Heat Decarboxylation Assay NMR 1H-NMR Quantification (vs. Internal Standard) RT->NMR Heat->NMR Ice-water quench Data Kinetic & Thermodynamic Analysis NMR->Data

Caption: Experimental workflow for thermodynamic stability and kinetic decarboxylation analysis.

Conclusion

n-Pentylmalonic acid exhibits robust thermodynamic stability at room temperature, making it a highly reliable precursor for complex pharmaceutical syntheses and radiotracer development. Because the energy barrier for its primary degradation pathway—thermal decarboxylation via a six-membered transition state—is insurmountable at 25 °C, researchers can confidently store and utilize the compound under ambient conditions without fear of spontaneous degradation.

Sources

Foundational

The Dual-Target Mechanisms of n-Pentylmalonic Acid: From Mitochondrial Transport Inhibition to Antibacterial Pharmacophore Design

Executive Summary n-Pentylmalonic acid (n-PMA) , a simple aliphatic dicarboxylic acid, occupies a unique position in biochemical research and drug development. Rather than acting as a generic acid, its highly specific st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

n-Pentylmalonic acid (n-PMA) , a simple aliphatic dicarboxylic acid, occupies a unique position in biochemical research and drug development. Rather than acting as a generic acid, its highly specific structural geometry—a malonate headgroup coupled with a 5-carbon hydrophobic tail—grants it potent, dual-target inhibitory capabilities.

As a Senior Application Scientist, I have structured this whitepaper to dissect the two primary mechanisms of action of n-PMA:

  • Metabolic Regulation: Its role as a purely competitive inhibitor of the mitochondrial dicarboxylate carrier (DIC / SLC25A10).

  • Antibacterial Drug Design: Its utility as a foundational pharmacophore scaffold for inhibiting bacterial Peptide Deformylase (PDF).

By understanding the causality behind how the n-pentyl moiety interacts with distinct protein microenvironments, researchers can leverage n-PMA both as a tool for probing the malate-aspartate shuttle and as a starting material for novel antibiotic synthesis.

Mechanism I: Steric Blockade of the Mitochondrial Dicarboxylate Carrier (SLC25A10)

The Biochemical Context

The mitochondrial dicarboxylate carrier (DIC, encoded by SLC25A10) is an obligate antiporter located in the inner mitochondrial membrane. It is responsible for the electroneutral exchange of dicarboxylates (such as malate and succinate) for inorganic phosphate[3]. This transport is a critical rate-limiting step in gluconeogenesis and the malate-aspartate shuttle.

Mechanism of Action: Conformational Arrest

n-PMA acts as a highly specific, purely competitive inhibitor of DIC[1]. The causality of this inhibition lies in the structural mimicry combined with steric hindrance:

  • Substrate Mimicry: The malonate moiety of n-PMA perfectly mimics the dicarboxylate footprint of native substrates (malate/succinate), allowing it to bind with high affinity to the basic residues within the substrate-binding pocket of the carrier.

  • Steric Hindrance: For DIC to translocate a substrate, the protein must undergo a conformational shift from the c-state (cytosolic facing) to the m-state (matrix facing). The bulky, hydrophobic n-pentyl chain of n-PMA protrudes into the translocation pore. This spatial clash prevents the carrier from closing its cytosolic gate, effectively locking the transporter in an aborted, ligand-bound state.

DIC_Inhibition Malate Malate (Native Substrate) DIC SLC25A10 (Dicarboxylate Carrier) Malate->DIC Binds Pocket nPMA n-Pentylmalonic Acid (Inhibitor) nPMA->DIC Competitive Binding Translocation Successful Translocation DIC->Translocation c-state to m-state Blockade Steric Blockade (Conformational Arrest) DIC->Blockade Pentyl chain prevents shift

Mechanism of SLC25A10 competitive inhibition by n-pentylmalonic acid via steric blockade.

Validated Protocol: Mitochondrial Isotopic Exchange Assay

To validate the inhibitory efficacy of n-PMA on DIC, a self-validating isotopic exchange assay utilizing the "inhibitor-stop" method is required [3].

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate intact mitochondria from rat liver or HepG2 cells using differential centrifugation in a sucrose/HEPES buffer (pH 7.4).

  • Isotope Loading: Incubate mitochondria (5 mg protein/mL) with 2 mM [14C]-malate for 10 minutes at 20°C to load the matrix.

  • Washing: Pellet the mitochondria and wash twice with ice-cold buffer containing 1 mM EGTA to remove external [14C]-malate.

  • Inhibition Phase: Resuspend mitochondria in transport buffer. Aliquot into three groups:

    • Control: Buffer only.

    • Test: Buffer + 5 mM n-Pentylmalonic acid.

    • Specificity Control: Buffer + 5 mM Benzene-1,2,3-tricarboxylate (inhibits the tricarboxylate carrier, but not DIC, proving n-PMA's specificity) [1].

  • Exchange Initiation & Termination: Initiate exchange by adding 1 mM unlabeled malate. After exactly 60 seconds, terminate the reaction by adding a massive excess of the stop-reagent (12.5 mM phenylsuccinate) and immediately plunging the tubes into an ice bath.

  • Quantification: Centrifuge rapidly (18,000 × g for 2 min). Solubilize the mitochondrial pellet in 1% Triton X-100 and measure retained [14C] via liquid scintillation counting. High retained counts in the test group indicate successful DIC inhibition by n-PMA.

Mechanism II: Pharmacophore Scaffold for Peptide Deformylase (PDF) Inhibition

The Biochemical Context

In bacterial protein synthesis, all nascent polypeptides begin with an N-formylmethionine. Peptide Deformylase (PDF) is a critical bacterial metalloprotease that removes this formyl group, a step essential for protein maturation and bacterial survival. Because human cells do not rely on this pathway for cytoplasmic protein synthesis, PDF is a prime target for novel antibiotics.

Mechanism of Action: Hydrophobic Anchoring and Metal Chelation

While the n-pentyl group acts as a liability in mitochondrial transporters, it is an optimal asset in PDF inhibition. Derivatives of n-PMA (such as actinonin analogs synthesized via Ugi four-component reactions) are nanomolar inhibitors of PDF [2].

  • The P1' Anchor: The active site of PDF contains a deep, hydrophobic S1' pocket evolutionarily designed to accommodate the side chain of methionine. The n-pentyl chain of n-PMA derivatives perfectly mimics the length and hydrophobicity of methionine, anchoring the inhibitor tightly into the S1' pocket.

  • Bidentate Chelation: The malonate headgroup of n-PMA is synthetically converted into a hydroxamic acid or N-hydroxyformamide. Once the pentyl group anchors the molecule, this hydroxamate moiety is perfectly positioned to act as a bidentate chelator, stripping the catalytic water molecule from the active-site metal ion (typically Fe2+, Zn2+, or Ni2+), thereby neutralizing the enzyme's hydrolytic capability [2].

PDF_Binding nPMA_Deriv n-PMA Derivative Pentyl Group Malonate/Hydroxamate PDF_Enzyme Peptide Deformylase (PDF) S1' Hydrophobic Pocket Catalytic Metal (Fe2+/Ni2+) nPMA_Deriv->PDF_Enzyme Binds Active Site nPMA_Deriv:sw->PDF_Enzyme:sw Anchors (Hydrophobic) nPMA_Deriv:se->PDF_Enzyme:se Chelates Metal Inhibition Enzymatic Inhibition (Antibacterial Action) PDF_Enzyme->Inhibition Blocks N-formyl cleavage

Structural binding model of n-PMA derivatives within the bacterial Peptide Deformylase active site.

Validated Protocol: Continuous Formate Dehydrogenase (FDH) Coupled Assay

To evaluate n-PMA derivatives against PDF, a continuous spectrophotometric coupled assay is utilized. This assay measures the release of formate during the deformylation process.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.2), 10 mM NaCl, and 100 µg/mL Bovine Serum Albumin (BSA).

  • Coupling System: Add 2 mM NAD+ and 0.5 Units/mL of Formate Dehydrogenase (FDH) to the buffer.

  • Enzyme & Inhibitor Incubation: Add 10 nM recombinant E. coli PDF (pre-loaded with Ni2+) and varying concentrations of the n-PMA derivative (0.1 nM to 10 µM). Incubate for 15 minutes at 37°C to allow the pentyl group to equilibrate within the S1' pocket.

    • Self-Validation Control: Run a parallel assay using 10 mM EDTA. EDTA will strip the metal entirely, serving as a baseline for 100% inhibition and confirming the assay's dependence on the metallo-center.

  • Reaction Initiation: Initiate the assay by adding 2 mM of the synthetic substrate, formyl-Met-Ala-Ser.

  • Kinetic Readout: As PDF cleaves the formyl group, FDH oxidizes the released formate to CO2, concurrently reducing NAD+ to NADH. Monitor the increase in absorbance at 340 nm continuously for 10 minutes.

  • Data Analysis: Calculate the initial velocity (v0) from the linear portion of the curve. Plot fractional activity vs. inhibitor concentration to derive the IC50.

Quantitative Data: Comparative Profiling

The following table synthesizes the divergent biochemical profiles of n-PMA and its derivatives across its two primary targets, highlighting how structural context dictates pharmacological utility.

ParameterMitochondrial DIC (SLC25A10)Bacterial Peptide Deformylase (PDF)
Native Substrate Malate / SuccinateN-formylmethionine
Active Compound Form Unmodified n-Pentylmalonic acidn-PMA Hydroxamate derivatives
Role of n-Pentyl Group Steric blocker (prevents translocation)Pharmacophore anchor (binds S1' pocket)
Mode of Inhibition Purely Competitive [1]Competitive / Metal Chelating [2]
Typical Potency Ki ≈ 1.5 - 3.0 mMIC50 ≈ 10 - 50 nM
Primary Application Metabolic research (Malate-Aspartate shuttle)Antibacterial drug discovery

Conclusion

The mechanism of action of n-pentylmalonic acid exemplifies the elegance of structure-activity relationships in biochemistry. By appending a simple 5-carbon aliphatic chain to a malonate core, the molecule transforms from a generic metabolic intermediate into a highly specific tool. In the mitochondria, this structural bulk weaponizes the molecule against the dicarboxylate carrier, arresting its conformational dynamics. Conversely, in bacterial drug design, this exact same bulk is exploited to mimic methionine, anchoring the molecule into the PDF active site with nanomolar affinity. Understanding these dual mechanisms is essential for researchers utilizing n-PMA in both metabolic profiling and advanced peptidomimetic synthesis.

References

  • Robinson BH, Williams GR, Halperin ML, Leznoff CC. "The sensitivity of the exchange reactions of tricarboxylate, 2-oxoglutarate and dicarboxylate transporting systems of rat liver mitochondria to inhibition by 2-pentylmalonate, p-iodobenzylmalonate, and benzene 1,2,3-tricarboxylate." European Journal of Biochemistry, 1971.[Link]

  • Zarganes-Tzitzikas T, et al. "A highly efficient access to new antibacterial actinonin derivatives via Ugi four-component reaction." ChemRxiv, 2021.[Link]

  • Mizuarai S, Hind CR, et al. "Identification of Dicarboxylate Carrier Slc25a10 as Malate Transporter in de Novo Fatty Acid Synthesis." Journal of Biological Chemistry (via ResearchGate), 2005.[Link]

Protocols & Analytical Methods

Method

Application Note: Protocol for the Thermal Decarboxylation of n-Pentylmalonic Acid to Heptanoic Acid

Introduction and Mechanistic Insights The malonic ester synthesis is a foundational methodology in organic chemistry for the preparation of mono- and di-substituted acetic acids [1]. The terminal step of this sequence in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Insights

The malonic ester synthesis is a foundational methodology in organic chemistry for the preparation of mono- and di-substituted acetic acids [1]. The terminal step of this sequence involves the transformation of a substituted β -dicarboxylic acid into a monocarboxylic acid. This application note details the solvent-free thermal decarboxylation of n-pentylmalonic acid to yield heptanoic acid (enanthic acid).

The Causality of Thermal Activation

Unlike standard aliphatic carboxylic acids, which simply boil or decompose non-specifically upon intense heating, β -dicarboxylic acids possess a unique structural prerequisite that makes them highly susceptible to thermal decarboxylation [3]. The presence of a carbonyl group situated exactly two carbons away from the carboxyl group allows the molecule to adopt a highly ordered, hydrogen-bonded conformation.

When thermal energy (140–160 °C) is applied, the mechanism initiates via an internal electronic redistribution [2]. The reaction proceeds through a concerted, six-membered cyclic transition state . The C–C single bond is heterolytically cleaved, simultaneously forming a new C=O pi bond and liberating carbon dioxide (CO₂) gas [2]. The immediate organic product is an enol intermediate, which rapidly undergoes keto-enol tautomerization under acidic conditions to yield the thermodynamically stable monocarboxylic acid (heptanoic acid) [2].

The inductive electron-donating (+I) effect of the n-pentyl chain slightly strengthens the adjacent C–C bond compared to an unsubstituted malonic acid [4]. Consequently, robust thermal activation (150–160 °C) is required to overcome the activation energy barrier ( Ea​≈120 kJ/mol) and drive the reaction to completion. The irreversible evolution of CO₂ gas provides a massive entropic driving force ( ΔS>0 ), making this a highly efficient, high-yielding transformation.

Reaction Workflow and Visualization

DecarboxylationMechanism Substrate n-Pentylmalonic Acid (β-Dicarboxylic Acid) Heat Thermal Activation (150–160 °C) Substrate->Heat Heat Applied TS 6-Membered Cyclic Transition State Heat->TS Intramolecular H-Bonding Enol Enol Intermediate + CO₂ (Gas) TS->Enol C-C Bond Cleavage (Rate-Determining) Product Heptanoic Acid (Target Molecule) Enol->Product Rapid Keto-Enol Tautomerization

Workflow and mechanistic pathway for the thermal decarboxylation of n-pentylmalonic acid.

Quantitative Reaction Parameters

The following table summarizes the optimized empirical parameters for this solvent-free transformation.

ParameterOptimal ValueMechanistic Causality
Reaction Temperature 150–160 °COvercomes the activation energy required for C-C bond cleavage. The +I effect of the pentyl group necessitates higher heat than unsubstituted malonic acid [4].
Reaction Time 1.5–2.0 HoursEnsures complete conversion; dictated entirely by the cessation of CO₂ gas evolution.
Atmosphere Inert (N₂ or Ar)Prevents oxidative degradation of the organic substrate at elevated temperatures.
Expected Yield 85–95%The entropic driving force of CO₂ gas evolution makes the reaction essentially irreversible and quantitative [1].

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . The physical setup provides real-time feedback to the researcher, ensuring that the reaction's progress can be monitored and verified without intermediate sampling.

Phase 1: Apparatus Preparation and Setup
  • Glassware Assembly : Equip a dry, 100 mL two-neck round-bottom flask with a PTFE-coated magnetic stir bar.

  • Condenser and Bubbler Integration : Attach a water-cooled reflux condenser to the main vertical neck. Connect the top outlet of the condenser to a mineral oil bubbler using heavy-wall rubber tubing.

    • Self-Validation Checkpoint: The bubbler is a critical diagnostic tool; it acts as a real-time visual indicator of the reaction's kinetic progress via CO₂ evolution.

  • Inert Atmosphere : Purge the system with dry Nitrogen or Argon for 5 minutes through the side neck, then seal the neck with a greased glass stopper.

Phase 2: Thermal Decarboxylation
  • Substrate Addition : Briefly remove the side stopper and add 10.0 g (57.4 mmol) of pure, dry n-pentylmalonic acid to the flask. Reseal the flask.

  • Heating : Lower the flask into a pre-equilibrated silicone oil bath. Gradually increase the bath temperature to 150–160 °C.

  • Kinetic Monitoring : As the internal temperature surpasses 130 °C, the solid substrate will melt, and vigorous effervescence will commence within the liquid [1].

    • Causality: This bubbling is the physical manifestation of the cyclic transition state collapsing and releasing stoichiometric volumes of CO₂ gas.

  • Completion : Maintain heating and stirring until gas evolution in the mineral oil bubbler completely ceases (typically 1.5 to 2 hours). The cessation of bubbles definitively signals that the decarboxylation is complete.

Phase 3: Work-up and Analytical Validation
  • Cooling : Remove the flask from the oil bath and allow it to cool to room temperature. The crude product, heptanoic acid, will remain a pale yellow, oily liquid.

  • Purification : Transfer the crude liquid to a short-path vacuum distillation apparatus. Distill the liquid under reduced pressure (e.g., ~115 °C at 10 mmHg) to isolate pure heptanoic acid as a clear, colorless liquid.

  • System Validation (QC) : Confirm the product's structural identity and purity using spectroscopic methods:

    • FT-IR : Verify the presence of a single, sharp C=O stretch at ~1710 cm⁻¹ and a broad, characteristic O-H stretch at 2500–3300 cm⁻¹. The disappearance of the secondary carbonyl stretch confirms the loss of the second carboxyl group.

    • ¹H-NMR (CDCl₃) : Confirm the absence of the highly deshielded α -proton triplet characteristic of the malonic acid precursor, and verify the integration of the 13 aliphatic protons of the heptyl chain.

References

  • "Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives." Journal of Visualized Experiments (JoVE). URL: [Link]

  • "Decarboxylation." Master Organic Chemistry. URL:[Link]

  • "Kinetics of Decarboxylation of Ethylmalonic Acid." Asian Journal of Chemistry. URL:[Link]

Application

Application Note: A Robust GC-MS Method for the Analysis of n-Pentylmalonic Acid via Silylation Derivatization

Abstract This application note presents a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of n-pentylmalonic acid in complex matrices. Due to the polar nature...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of n-pentylmalonic acid in complex matrices. Due to the polar nature and low volatility of dicarboxylic acids, a critical derivatization step is employed to convert the analyte into a thermally stable and volatile compound suitable for GC analysis. The described protocol utilizes a liquid-liquid extraction (LLE) for sample clean-up and isolation, followed by silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst. This robust method provides the high sensitivity and selectivity required for researchers, scientists, and drug development professionals engaged in metabolic research and pharmaceutical analysis.

Introduction and Scientific Principle

N-pentylmalonic acid (2-butylpropanedioic acid) is a dicarboxylic acid that may be of interest in various fields, including the study of inborn errors of metabolism and as a potential biomarker or drug metabolite.[1] The analysis of such organic acids in biological fluids is essential for diagnostics and research but presents an analytical challenge.[2] These compounds are characterized by the presence of two polar carboxylic acid functional groups, which makes them non-volatile and prone to thermal degradation at the high temperatures used in a GC inlet.[3][4]

Therefore, direct GC-MS analysis is not feasible. The method described herein overcomes this limitation through chemical derivatization. Silylation is the most versatile and widely used derivatization technique for GC analysis, where active hydrogen atoms in the carboxyl groups are replaced by a non-polar trimethylsilyl (TMS) group.[4][5] This process drastically reduces the compound's polarity, masks hydrogen bonding sites, and increases its volatility and thermal stability, making it amenable to GC separation and subsequent mass spectrometric detection.[6] The silylating reagent BSTFA is a powerful TMS donor that is highly effective for derivatizing carboxylic acids, providing excellent yields and creating derivatives with good chromatographic properties.[7][8]

The overall analytical workflow involves three core stages:

  • Isolation: Liquid-liquid extraction (LLE) is used to isolate the target analyte from the sample matrix (e.g., urine, plasma), minimizing interferences.[9][10]

  • Derivatization: The extracted analyte is chemically modified via silylation to create its di-TMS ester derivative.[3][11]

  • Analysis: The derivatized sample is injected into the GC-MS system, where it is separated based on its boiling point and interaction with the stationary phase, and finally detected and quantified by the mass spectrometer.[12]

Materials and Equipment

Reagents and Standards
  • n-Pentylmalonic Acid (≥98% purity)

  • Internal Standard (IS): (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample, such as Heptadecanoic acid)

  • N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[5][13]

  • Pyridine (Anhydrous)

  • Ethyl Acetate (HPLC or GC grade)[10]

  • Hydrochloric Acid (HCl)

  • Sodium Chloride (NaCl)

  • Nitrogen Gas (High Purity)

  • Deionized Water

Equipment and Consumables
  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Autosampler Vials (2 mL, amber glass with PTFE-lined caps)

  • Glass Conical Test Tubes (15 mL)

  • Centrifuge

  • Vortex Mixer

  • Sample Evaporator (e.g., nitrogen blow-down apparatus) or Vacuum Centrifuge

  • Heating Block or Oven

  • Analytical Balance

  • Pipettes and Pipette Tips

Detailed Experimental Protocols

The entire process from sample receipt to data acquisition is outlined below. It is crucial to handle all samples and standards with care to avoid contamination.[9]

G Diagram 1: Sample Preparation & Derivatization Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Sample 1. Aqueous Sample (e.g., 1 mL Urine) Add_IS 2. Add Internal Standard (IS) Sample->Add_IS Acidify 3. Acidify to pH < 2 with HCl Add_IS->Acidify Extract 4. Liquid-Liquid Extraction with Ethyl Acetate + NaCl Acidify->Extract Centrifuge 5. Centrifuge to Separate Phases Extract->Centrifuge Collect 6. Collect Organic Layer (Supernatant) Centrifuge->Collect Evaporate 7. Evaporate to Dryness (under N2 stream) Collect->Evaporate Add_Reagents 8. Add Pyridine and BSTFA + 1% TMCS Evaporate->Add_Reagents React 9. Heat at 70°C for 45 minutes Add_Reagents->React Cool 10. Cool to Room Temp React->Cool Transfer 11. Transfer to GC-MS Vial Cool->Transfer To_GCMS GC-MS Analysis Transfer->To_GCMS Ready for Injection

Caption: Workflow for isolating and derivatizing n-pentylmalonic acid.

Step-by-Step Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed for an aqueous matrix like urine. Volumes should be scaled appropriately for other sample types.

  • Sample Aliquoting: Pipette 1.0 mL of the sample (e.g., urine) into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of internal standard solution to every sample, calibrator, and quality control.

  • Acidification: Acidify the sample to a pH below 2 by adding 100 µL of 6M HCl. This ensures that the carboxylic acid groups are fully protonated for efficient extraction into the organic solvent.[10]

  • Salting Out & Extraction: Add approximately 0.5 g of NaCl to the tube to increase the ionic strength of the aqueous phase, which enhances the partitioning of organic acids into the solvent. Add 4 mL of ethyl acetate.[10]

  • Mixing: Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the extraction of n-pentylmalonic acid into the ethyl acetate layer.

  • Phase Separation: Centrifuge the tube at 3,000 x g for 5 minutes. This will result in a clear separation between the upper organic layer (containing the analyte) and the lower aqueous layer.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 40-50°C. It is critical to ensure all solvent is removed as it can interfere with the subsequent derivatization step.[2]

Step-by-Step Silylation Protocol

This procedure converts the dried extract into its volatile TMS derivative.

  • Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine followed by 100 µL of BSTFA + 1% TMCS. Pyridine acts as a solvent and catalyst.[11]

  • Reaction: Tightly cap the tube and vortex for 30 seconds. Heat the mixture in a heating block or oven at 70°C for 45 minutes. The elevated temperature ensures a complete and efficient reaction.[3][11]

  • Cooling: After the reaction is complete, allow the tube to cool to room temperature.

  • Transfer for Analysis: Transfer the derivatized sample into a 2 mL autosampler vial with a micro-insert for GC-MS analysis. The sample is now stable for analysis.

Instrumental Analysis: GC-MS Parameters

The following parameters are a robust starting point and should be optimized for the specific instrumentation used.

G Diagram 2: GC-MS Analytical Workflow cluster_gc Gas Chromatograph (GC) cluster_ms Mass Spectrometer (MS) cluster_data Data System Injection 1. Sample Injection (Splitless Mode) Separation 2. Separation on Capillary Column (Temp. Program) Injection->Separation Ionization 3. Electron Ionization (EI, 70 eV) Separation->Ionization Detection 4. Mass Analysis (Full Scan / SIM) Ionization->Detection Processing 5. Data Processing (Chromatogram) Detection->Processing Analysis 6. Peak Identification & Quantification Processing->Analysis

Caption: The analytical pathway from injection to final data analysis.

Table 1: Recommended GC-MS Operating Parameters

Parameter Setting Rationale
Gas Chromatograph (GC)
Injection Volume 1 µL Standard volume for capillary columns.
Injection Mode Splitless Maximizes sensitivity for trace-level analysis.[3]
Injector Temperature 250°C Ensures rapid volatilization of derivatized analytes without degradation.[10]
Carrier Gas Helium Provides good efficiency and is inert.[1]
Flow Rate 1.2 mL/min (Constant Flow) Optimal flow for column efficiency and MS interface.
Column 30m x 0.25mm ID, 0.25µm film thickness, 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) A robust, general-purpose column providing good separation for a wide range of derivatized organic acids.[3][10]
Oven Program Initial: 80°C, hold 2 min. Ramp 1: 10°C/min to 200°C. Ramp 2: 20°C/min to 280°C, hold 5 min. The temperature program separates analytes based on boiling points, from more volatile components to the target analyte.[10]
Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) Standard ionization technique providing reproducible fragmentation patterns for library matching.[3]
Ionization Energy 70 eV Standard energy that produces consistent and extensive fragmentation for structural elucidation.[10]
Ion Source Temp. 230°C Maintains analyte in the gas phase and prevents contamination.
Transfer Line Temp. 280°C Prevents condensation of analytes between the GC and MS.[10]

| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) | Full scan is used for initial identification and method development.[1] SIM is used for enhanced sensitivity and accurate quantification in validated methods.[2][10] |

Results and Data Interpretation

Analyte Identification

The identity of n-pentylmalonic acid is confirmed by comparing its retention time and mass spectrum with that of an authenticated reference standard.

  • Analyte: n-Pentylmalonic acid (di-TMS derivative)

  • Molecular Formula: C₁₄H₃₀O₄Si₂

  • Molecular Weight: 346.55 g/mol

The EI mass spectrum is expected to show a molecular ion (M⁺) at m/z 346, although it may be of low abundance. The most characteristic and abundant ions will arise from predictable fragmentation pathways of silylated compounds:

  • [M-15]⁺ (m/z 331): Loss of a methyl group (•CH₃) from a TMS moiety, a very common fragmentation.

  • [M-117]⁺ (m/z 229): Loss of a •COOTMS group.

  • Other characteristic ions such as m/z 147 ([ (CH₃)₂Si=O-Si(CH₃)₃ ]⁺) and m/z 73 ([ (CH₃)₃Si ]⁺) are indicative of silylated compounds.

For quantification, especially at low concentrations, using the SIM mode is recommended.[1] Ions such as m/z 331 (quantifier) and m/z 229 (qualifier) would be suitable choices.

Quantification

Quantification is achieved by generating a calibration curve using the response ratio of the analyte to the internal standard. A series of calibrators of known concentrations are prepared, extracted, and derivatized alongside the unknown samples. The peak area ratio (Analyte Peak Area / IS Peak Area) is plotted against the concentration to establish a linear regression, which is then used to determine the concentration in the unknown samples.

Conclusion

The method detailed in this application note provides a reliable and robust protocol for the analysis of n-pentylmalonic acid by GC-MS. The combination of an efficient liquid-liquid extraction and proven silylation derivatization with BSTFA ensures that the analyte is compatible with GC-MS analysis, yielding high sensitivity and selectivity. This protocol serves as a foundational method for researchers in clinical diagnostics, metabolomics, and pharmaceutical development, and can be adapted for the analysis of other dicarboxylic acids with appropriate validation.

References

  • Sample preparation with an automated robotic workstation for organic acid analysis by gas chromatography-mass spectrometry - PubMed. (n.d.). PubMed. [Link]

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.). MetBioNet. [Link]

  • GC-MS Sample Preparation - Organomation. (n.d.). Organomation. [Link]

  • Sample preparation GC-MS - SCION Instruments. (2025, April 29). SCION Instruments. [Link]

  • GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed. (2010, January 15). PubMed. [Link]

  • (PDF) GC/MS Profiling of Urinary Organic Acids Evaluated as a Quantitative Method. (n.d.). ResearchGate. [Link]

  • GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures | Request PDF. (n.d.). ResearchGate. [Link]

  • Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine - PMC. (n.d.). PubMed Central. [Link]

  • GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. (n.d.). SciSpace. [Link]

  • Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC. (n.d.). PubMed Central. [Link]

  • Butylmalonic acid | C7H12O4 - PubChem. (n.d.). PubChem. [Link]

  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. (2020, May 13). ResearchGate. [Link]

  • Derivatization reagents for GC - Chromatography. (n.d.). Macherey-Nagel. [Link]

  • Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. (2024, January 5). MDPI. [Link]

  • Qualitative and quantitative analysis of organic acid by GC-MS with Chloroformate Derivatization. (n.d.). Japan Customs. [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). ResearchGate. [Link]

  • Butylmalonic acid. (n.d.). NIST WebBook. [Link]

  • ガスクロマトグラフィー質量分析. (n.d.). Toray Research Center, Inc. [Link]

  • Derivatization Methods in GC and GC/MS - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

Sources

Method

Application Note: Preparation and Derivatization of n-Pentylmalonic Acid for Pharmaceutical Discovery

Introduction and Pharmaceutical Relevance n-Pentylmalonic acid and its dialkyl ester precursors (such as diethyl n-pentylmalonate) are highly versatile building blocks in medicinal chemistry. They are fundamentally utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmaceutical Relevance

n-Pentylmalonic acid and its dialkyl ester precursors (such as diethyl n-pentylmalonate) are highly versatile building blocks in medicinal chemistry. They are fundamentally utilized to construct lipophilic drug modifiers, synthesize novel antiepileptic agents targeting neural metal-mediated inhibition[1], and generate complex antibacterial scaffolds. Recently, 2-pentylmalonic acid has been identified as a critical precursor in the Ugi four-component reaction (U-4CR) for the synthesis of pseudopeptide actinonin analogues, which act as potent, nanomolar inhibitors of bacterial peptide deformylase (PDF)—an essential enzyme for bacterial protein maturation[2].

This application note provides a self-validating, field-tested protocol for the synthesis of n-pentylmalonic acid from diethyl malonate, detailing the mechanistic causality behind each experimental parameter to ensure high-fidelity reproduction in drug development laboratories.

Mechanistic Rationale & Causality

The preparation relies on the classic malonic ester synthesis, a cornerstone of α-substitution reactions in carboxylic acid derivatives[3].

  • Enolate Formation: Diethyl malonate possesses highly acidic α-hydrogens (pKa ~13) due to the resonance stabilization provided by the two adjacent electron-withdrawing carbonyl groups[4]. Treatment with sodium ethoxide (NaOEt) in ethanol quantitatively generates the sodio-malonate enolate. Causality: NaOEt is specifically chosen over stronger bases (like LDA) because its basicity is perfectly matched to the substrate's pKa, driving the equilibrium forward without requiring cryogenic conditions. Furthermore, matching the ethoxide base to the ethyl ester groups completely prevents transesterification side reactions[3].

  • SN2 Alkylation: The nucleophilic enolate attacks 1-bromopentane via a bimolecular nucleophilic substitution (SN2) mechanism[5]. Causality: A primary alkyl halide is selected to minimize steric hindrance and suppress competing E2 elimination pathways, ensuring a high-yielding monoalkylation[6].

  • Saponification: The resulting diethyl n-pentylmalonate is hydrolyzed using an aqueous strong base (NaOH) followed by acidification. Causality: The use of 2.5 equivalents of NaOH ensures complete cleavage of both ester bonds. Subsequent careful acidification at low temperatures prevents premature decarboxylation[7].

Workflow Visualization

SynthesisWorkflow DM Diethyl Malonate (Starting Material) Enolate Sodio-Malonate Enolate (Reactive Intermediate) DM->Enolate NaOEt / EtOH Deprotonation DEPM Diethyl n-Pentylmalonate (Alkylated Ester) Enolate->DEPM 1-Bromopentane SN2 Alkylation PMA n-Pentylmalonic Acid (Diacid Intermediate) DEPM->PMA 1. NaOH / H2O 2. HCl (Saponification) API Pharmaceutical Derivatives (e.g., Actinonin Analogues) PMA->API Ugi 4CR or Decarboxylation

Workflow for the synthesis of n-pentylmalonic acid and its pharmaceutical derivatives.

Quantitative Data Summary

The following table summarizes the optimized stoichiometry, reaction conditions, and expected yields for the end-to-end synthesis.

Synthesis StagePrimary ReagentEquivalentsReaction ConditionsExpected YieldIn-Process Control (IPC)
1. Enolate Formation Diethyl Malonate1.00 eqNaOEt (1.05 eq), EtOH, 0 °C to RT, 30 minN/A (In situ)Complete dissolution of Na metal
2. Alkylation 1-Bromopentane1.10 eqEtOH, Reflux (78 °C), 3 hours75 - 85%Precipitation of NaBr (visual)
3. Saponification Diethyl n-Pentylmalonate1.00 eqNaOH (2.50 eq), H₂O/EtOH, Reflux, 2 h85 - 95%Disappearance of ester via TLC
4. Derivatization n-Pentylmalonic Acid1.00 eqUgi-4CR reagents, MeOH, RT, 24 h60 - 70%LC-MS mass confirmation

Experimental Protocols

Protocol A: Synthesis of Diethyl n-Pentylmalonate (Alkylation)

This protocol is a self-validating system; the visual precipitation of sodium bromide serves as an immediate indicator of reaction progression.

  • Preparation of Sodium Ethoxide: In a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer under argon, add 150 mL of absolute ethanol. Cool to 0 °C. Carefully add sodium metal (2.41 g, 0.105 mol) in small pieces.

    • Causality: Freshly preparing NaOEt ensures the absolute absence of moisture and sodium hydroxide, which would prematurely hydrolyze the ester starting material[4].

  • Enolate Generation: Once the sodium has completely dissolved, add diethyl malonate (16.0 g, 0.100 mol) dropwise over 15 minutes via an addition funnel. Stir the mixture for 30 minutes at room temperature.

  • Alkylation: Add 1-bromopentane (16.6 g, 0.110 mol) dropwise.

    • Causality: A slight stoichiometric excess (1.10 eq) of the alkyl halide is utilized to drive the SN2 reaction to absolute completion[5].

  • Reflux & Validation: Heat the reaction mixture to a gentle reflux (78 °C) for 3 hours. Self-Validation: The solution will transition from clear to cloudy as sodium bromide (NaBr) precipitates, confirming successful nucleophilic displacement.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between distilled water (100 mL) and ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via vacuum distillation to yield diethyl n-pentylmalonate as a clear oil.

Protocol B: Saponification to n-Pentylmalonic Acid
  • Hydrolysis: Dissolve diethyl n-pentylmalonate (11.5 g, 0.050 mol) in 50 mL of ethanol in a 250 mL round-bottom flask. Add a solution of NaOH (5.0 g, 0.125 mol) dissolved in 50 mL of distilled water.

    • Causality: 2.5 equivalents of NaOH are used to ensure both ester moieties are fully hydrolyzed while maintaining a highly basic pH to prevent premature precipitation[7].

  • Reflux: Heat the mixture to reflux for 2 hours. Monitor via TLC (Hexanes:EtOAc 4:1) until the starting material spot completely disappears.

  • Acidification & Extraction: Evaporate the ethanol under reduced pressure. Cool the remaining aqueous layer in an ice bath (0–5 °C). Carefully acidify the solution by dropwise addition of concentrated HCl until the pH reaches ~1.

    • Causality: Strict temperature control (0–5 °C) during acidification is critical. Elevated temperatures in highly acidic environments will trigger premature decarboxylation of the malonic acid derivative into hexanoic acid.

  • Isolation: Extract the precipitated diacid with diethyl ether (3 x 50 mL). Wash the organic layer with brine, dry over MgSO₄, and evaporate the solvent to yield n-pentylmalonic acid as a highly pure white solid.

Protocol C: Pharmaceutical Derivatization via Ugi-4CR (Actinonin Analogues)
  • Imine Formation: To a solution of n-pentylmalonic acid (174 mg, 1.0 mmol) in methanol (5 mL), add benzylamine (107 mg, 1.0 mmol) and isobutyraldehyde (72 mg, 1.0 mmol). Stir for 30 minutes at room temperature.

  • Multicomponent Assembly: Add the target isocyanide derivative (1.0 mmol) to the mixture. Stir the reaction at room temperature for 24 hours.

    • Causality: The Ugi four-component reaction (U-4CR) leverages the diacid to rapidly assemble complex, sterically demanding pseudopeptide scaffolds in a single step, which is highly efficient for generating libraries of bacterial peptide deformylase inhibitors[2].

  • Purification: Concentrate the reaction mixture and purify the resulting diastereomeric mixture via preparative HPLC (C18 column, H₂O/MeCN gradient with 0.1% formic acid).

References

  • Royal Society of Chemistry. "CHAPTER 8: α-Substitution Reactions in Carboxylic Acids and Derivatives". RSC Publishing.[Link]

  • Google Patents. "EP0812819B1 - Enantiomer-enriched tertiary hydrocarbonrest-substituted malonic acid ester and the preparation".
  • Rybniker, J. et al. "A highly efficient access to new antibacterial actinonin derivatives via Ugi four-component reaction". ChemRxiv. [Link]

  • Library and Archives Canada. "The Design and Synthesis of Antiepileptic Agents Based on Neurotransmitter and Neural Metal Mediated Inhibition". Collections Canada.[Link]

Sources

Application

Application Note: Advanced Liquid-Liquid Extraction (LLE) Protocols for n-Pentylmalonic Acid Isolation

Introduction & Scope n-Pentylmalonic acid (systematically named 2-pentylpropanedioic acid) is a highly valued dicarboxylic acid intermediate utilized in the synthesis of pentyl-substituted barbiturates[1] and experimenta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

n-Pentylmalonic acid (systematically named 2-pentylpropanedioic acid) is a highly valued dicarboxylic acid intermediate utilized in the synthesis of pentyl-substituted barbiturates[1] and experimental radiolabeled apoptosis imaging agents[2]. In synthetic workflows, it is most frequently generated via the saponification of dialkyl pentylmalonates (e.g., dimethyl 2-pentylmalonate) using aqueous sodium hydroxide[3].

Isolating the free acid from this highly alkaline, aqueous reaction mixture requires a meticulously controlled Liquid-Liquid Extraction (LLE) protocol. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps, detailing the physicochemical causality behind solvent selection, phase manipulation, and pH control to ensure high-yield, high-purity recovery of n-pentylmalonic acid.

Physicochemical Profiling & Extraction Causality

To design a self-validating extraction system, one must first understand the thermodynamic and ionic behavior of the target molecule.

  • Causality of pH Adjustment: n-Pentylmalonic acid contains two carboxylic acid moieties. The pKa values for malonic acid derivatives typically reside near 2.8 ( pKa1​ ) and 5.7 ( pKa2​ ). In the post-saponification mixture, the molecule exists as a highly water-soluble sodium salt. To force the molecule into an organic phase, it must be fully protonated. The aqueous phase must be acidified to at least one pH unit below the lowest pKa (i.e., pH < 1.5) using a strong mineral acid like HCl[3]. At this threshold, the equilibrium shifts entirely to the unionized, lipophilic state.

  • Causality of Solvent Selection: While the predicted XlogP of n-pentylmalonic acid is 1.5[4], indicating moderate lipophilicity, its dicarboxylic nature allows for extensive hydrogen bonding with water. Non-polar solvents like hexane or toluene will result in poor partitioning. Ethyl acetate (EA) is the optimal extraction solvent because its ester oxygen acts as a hydrogen-bond acceptor, effectively solvating the protonated di-acid while remaining immiscible with water[3][5].

  • Causality of Salting-Out: Washing the organic phase with saturated NaCl (brine) leverages the common-ion effect. The high ionic strength of the brine decreases the aqueous solubility of the unionized organic acid (salting-out), driving any trace target compound back into the organic layer while simultaneously pulling residual water out of the ethyl acetate[5].

Table 1: Physicochemical Properties of n-Pentylmalonic Acid
ParameterValueReference
IUPAC Name 2-pentylpropanedioic acid[4]
Molecular Formula C8H14O4[4]
Monoisotopic Mass 174.0892 Da[4]
Predicted XlogP 1.5[4]
Physical State White Solid (at ambient temperature)[3]

Experimental Workflow Visualization

LLE_Workflow Start Aqueous Sodium Pentylmalonate PreWash Pre-Wash (Ethyl Acetate) Remove organic impurities Start->PreWash Acidification Acidification (pH < 1.5) Add 1M - 6M HCl PreWash->Acidification Extraction LLE with Ethyl Acetate (Multiple Extractions) Acidification->Extraction Separation Phase Separation Extraction->Separation Organic Organic Phase (n-Pentylmalonic Acid) Separation->Organic Aqueous Aqueous Phase (Discard) Separation->Aqueous Washing Brine Wash & Drying (Na2SO4) Organic->Washing Concentration Solvent Evaporation (Vacuum) Washing->Concentration Product Pure n-Pentylmalonic Acid Concentration->Product

LLE workflow for isolating n-pentylmalonic acid from aqueous mixtures.

Step-by-Step Methodology

Context: This protocol assumes the starting material is an alkaline aqueous solution of sodium pentylmalonate, obtained after the saponification of dimethyl 2-pentylmalonate with NaOH/MeOH, followed by the evaporation of methanol[3].

Materials Required:

  • Ethyl Acetate (EA), ACS Grade or higher

  • 1M and 6M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel and Rotary evaporator

Procedure:

  • Pre-Extraction Wash (Self-Validation of Purity):

    • Transfer the alkaline aqueous solution to a separatory funnel.

    • Add a volume of ethyl acetate equal to 30% of the aqueous volume.

    • Shake gently, allow phases to separate, and discard the upper organic layer.

    • Causality: Because the target acid is currently a water-soluble sodium salt, it remains in the aqueous phase. This step preemptively strips away unreacted dialkyl malonate esters or non-polar organic impurities before the target is extracted[3].

  • Acidification (Thermodynamic Shift):

    • Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stir bar. Place the flask in an ice-water bath to mitigate the exothermic heat of neutralization.

    • Slowly add 1M HCl (or 6M HCl for larger scales to prevent excessive volume expansion) dropwise while stirring.

    • Continue addition until the pH of the solution reaches < 1.5 (verify rigorously with pH indicator strips).

    • Causality: Complete protonation of both carboxylate groups is mandatory to shift the molecule from a hydrophilic salt to a lipophilic free acid[3][5].

  • Primary & Secondary Extractions (Nernst Partitioning):

    • Transfer the acidified aqueous mixture back to a clean separatory funnel.

    • Add ethyl acetate equal to 50% of the aqueous volume. Stopper, invert, and immediately vent the stopcock to release vapor pressure.

    • Shake vigorously for 1-2 minutes to maximize the interfacial surface area between the phases.

    • Allow the phases to separate completely until the interface is sharp. Drain the lower aqueous layer into a clean flask and collect the upper organic layer.

    • Return the aqueous layer to the funnel and repeat the extraction two more times with fresh ethyl acetate. Combine all organic extracts.

    • Causality: According to the Nernst distribution law, multiple extractions with smaller solvent volumes yield a significantly higher partition efficiency than a single extraction with one large volume.

  • Washing and Drying (Water Removal):

    • Wash the combined organic extracts with saturated brine (approx. 20% of the organic volume). Discard the lower aqueous wash.

    • Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Na₂SO₄ incrementally (approx. 1 g per 20 mL of solvent) and swirl.

    • Self-Validation: The solution should transition from slightly cloudy to completely clear, and the final additions of Na₂SO₄ should remain free-flowing (not clumped). This visual cue validates that all microscopic water droplets have been absorbed[3].

    • Filter the suspension through fluted filter paper to remove the drying agent.

  • Concentration & Isolation:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator (water bath set to 35-40°C).

    • Once the ethyl acetate is fully removed, n-pentylmalonic acid will precipitate as a highly pure white solid[3]. Dry under high vacuum for 2-4 hours to remove trace solvent.

Process Optimization & Troubleshooting

Table 2: LLE Optimization Parameters for Dicarboxylic Acids
ParameterSub-Optimal ConditionOptimized ConditionMechanistic Impact on Yield / Purity
Aqueous pH pH 3.0 - 4.0pH < 1.5At pH > 3, partial ionization occurs. The resulting mono-anion remains highly water-soluble, severely reducing organic recovery.
Extraction Solvent Hexane / TolueneEthyl AcetateHexane lacks hydrogen-bond accepting capabilities, failing to solvate the polar carboxylic acid groups. EA maximizes recovery.
Phase Separation Emulsion formationBrine wash additionEmulsions trap aqueous impurities in the organic phase. Brine increases aqueous density and ionic strength, rapidly breaking emulsions.

Sources

Technical Notes & Optimization

Troubleshooting

how to improve yield in n-pentylmalonic acid synthesis

Welcome to the Process Optimization Hub: Malonic Ester Syntheses Synthesizing n-pentylmalonic acid via the alkylation of diethyl malonate with 1-bromopentane is a fundamental carbon-carbon bond-forming workflow in drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization Hub: Malonic Ester Syntheses

Synthesizing n-pentylmalonic acid via the alkylation of diethyl malonate with 1-bromopentane is a fundamental carbon-carbon bond-forming workflow in drug development and organic synthesis 1. However, researchers frequently encounter yield attrition due to competing side reactions (such as dialkylation and E2 elimination) and product loss during aqueous isolation 2.

This technical support guide provides mechanistic troubleshooting, comparative data, and a self-validating Standard Operating Procedure (SOP) to maximize your recovery of n-pentylmalonic acid.

Workflow Visualization

G A Diethyl Malonate + Base B Enolate Formation A->B Deprotonation C Alkylation (+ 1-Bromopentane) B->C SN2 Reaction D Diethyl n-Pentylmalonate C->D Risk: Dialkylation / E2 (Yield Loss) E Saponification (NaOH / H2O) D->E Isolation F Acidification & Extraction E->F Risk: Incomplete Hydrolysis G n-Pentylmalonic Acid (Target Product) F->G Risk: Decarboxylation & Poor Extraction

Figure 1: Synthesis workflow of n-pentylmalonic acid highlighting critical yield-loss stages.

Diagnostic Q&A: Troubleshooting Yield Attrition

Q1: My GC-MS analysis after the alkylation step shows a significant amount of di-n-pentylmalonate and 1-pentene. How do I suppress these side reactions? A1: You are observing two competing mechanistic pathways that degrade your yield:

  • Dialkylation: The mono-alkylated product (diethyl n-pentylmalonate) retains an acidic alpha-proton. If the base is still present, it can deprotonate the product, which then reacts with unconsumed 1-bromopentane 3. Solution: Always use a slight molar excess of diethyl malonate (e.g., 1.2 to 1.0 ratio relative to 1-bromopentane) to statistically favor monoalkylation.

  • E2 Elimination: While 1-bromopentane is a primary halide and favors SN2 substitution, strong alkoxide bases like sodium ethoxide (NaOEt) are also highly nucleophilic and basic, leading to competitive E2 elimination to form 1-pentene 2. Solution: If E2 is dominating, consider switching to a Phase-Transfer Catalysis (PTC) system using K₂CO₃ and 18-crown-6 in a non-polar solvent. This provides a milder, less nucleophilic basic environment that heavily favors SN2 over E2 4.

Q2: During the saponification (hydrolysis) step, I am recovering unreacted ester. What is the optimal condition for complete conversion? A2: Steric hindrance from the newly added n-pentyl chain slows down the nucleophilic acyl substitution required to hydrolyze the ester groups. Solution: Ensure you are using at least 2.2 to 2.5 equivalents of a strong aqueous base (NaOH or KOH). The reaction must be refluxed vigorously. Validation Check: The reaction is complete when the biphasic mixture (organic ester + aqueous base) becomes completely homogeneous, indicating the formation of the water-soluble disodium n-pentylmalonate salt.

Q3: I suspect I am losing product to decarboxylation during the final acidification. How can I prevent this? A3: Malonic acid derivatives are inherently unstable at high temperatures and will undergo thermal decarboxylation to yield a monocarboxylic acid (in this case, hexanoic acid) and CO₂ 3. While bulk decarboxylation typically requires sustained heating at 180–195 °C [[5]](), the acidification of the highly basic aqueous layer with concentrated HCl is violently exothermic. Localized hot spots can easily exceed the activation energy for decarboxylation. Solution: Acidification must be performed dropwise in a salt-ice bath (0 to -5 °C) under vigorous mechanical stirring to dissipate heat instantly.

Q4: My final yield after extraction is still poor, even though the reaction went to completion. Why? A4: n-Pentylmalonic acid is a highly polar dicarboxylic acid. Despite the lipophilic 5-carbon tail, its ability to form extensive hydrogen bonds with water makes standard liquid-liquid extraction inefficient. Solution: You must alter the partition coefficient by "salting out." Saturate the aqueous layer with solid NaCl before extraction. This increases the ionic strength of the aqueous phase, forcing the organic acid into the organic extraction solvent (preferably ethyl acetate or diethyl ether).

Comparative Data: Alkylation Conditions

To help you select the best initiation step, review the quantitative comparison of alkylation methodologies below.

Alkylation StrategyBase / Solvent SystemMechanistic AdvantagePrimary DrawbackTypical Yield
Standard Alkoxide NaOEt / Anhydrous EtOHHomogeneous reaction, fast enolate formation.Prone to E2 elimination; requires strict anhydrous conditions.60 - 70%
Phase-Transfer (PTC) K₂CO₃ / Toluene + 18-crown-6Mild basicity drastically reduces E2 elimination 4.Biphasic system requires vigorous stirring; slower kinetics.75 - 85%
Irreversible Deprotonation NaH / Anhydrous THFQuantitative, irreversible enolate formation prevents equilibrium shifts.High risk of dialkylation if stoichiometry is not perfectly controlled.80 - 90%

Self-Validating Standard Operating Procedure (SOP)

Target: n-Pentylmalonic Acid via Optimized Alkoxide Method

Phase 1: Alkylation (Formation of Diethyl n-Pentylmalonate)

  • Enolate Generation: Under an inert atmosphere (N₂ or Ar), dissolve sodium metal (1.05 eq) in anhydrous ethanol to generate sodium ethoxide. Cool to room temperature.

  • Addition: Add diethyl malonate (1.20 eq) dropwise.

    • Validation Check: Observe a slight exotherm and the formation of a clear/pale yellow solution, confirming enolate generation.

  • Alkylation: Add 1-bromopentane (1.00 eq) dropwise over 30 minutes. Reflux the mixture for 4-6 hours.

  • In-Process Check: Monitor by GC-MS or TLC. The reaction is complete when the 1-bromopentane peak is fully consumed 1.

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between water and diethyl ether. Dry the organic layer (MgSO₄) and concentrate to yield crude diethyl n-pentylmalonate.

Phase 2: Saponification (Hydrolysis)

  • Hydrolysis: Dissolve the crude diester in a 1:1 mixture of ethanol and water. Add NaOH (2.5 eq).

  • Reflux: Heat the mixture to reflux for 2-3 hours.

  • In-Process Check: The reaction is complete when the initially cloudy/biphasic mixture becomes a completely clear, homogeneous solution (indicating full conversion to the water-soluble disodium salt).

  • Solvent Removal: Evaporate the ethanol under reduced pressure (ensure the water bath does not exceed 40 °C).

Phase 3: Acidification and Extraction

  • Cooling: Place the aqueous solution of the disodium salt in an ice-salt bath and cool to 0 °C.

  • Acidification: Critical Step. Add concentrated HCl dropwise with vigorous stirring, ensuring the internal temperature never exceeds 5 °C to prevent premature decarboxylation 5.

  • In-Process Check: Test the aqueous layer with pH paper. Continue adding HCl until the pH is strictly < 2.

  • Salting Out: Add solid NaCl to the aqueous layer until no more dissolves (saturation).

  • Extraction: Extract the aqueous layer three times with equal volumes of ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath < 35 °C) to yield pure n-pentylmalonic acid as a white solid or viscous oil.

References

  • Phase-Transfer Alkylation of Diethyl Malonate. Scribd.
  • 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts.
  • Synthesis of short chain carboxylic acids labelled with 13C and 2H at various positions. Academia.edu.
  • 1-Bromopentane | High-Purity Alkylating Agent | RUO. Benchchem.

Sources

Optimization

Technical Support Center: n-Pentylmalonic Acid Stability &amp; Decarboxylation Prevention

Welcome to the Advanced Technical Support Center for dicarboxylic acid handling. As a Senior Application Scientist, I have designed this guide to address a critical failure point in lipid synthesis and drug development w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for dicarboxylic acid handling. As a Senior Application Scientist, I have designed this guide to address a critical failure point in lipid synthesis and drug development workflows: the unwanted, premature decarboxylation of n-pentylmalonic acid (2-pentylpropanedioic acid) into heptanoic acid.

This guide bypasses generic advice to focus purely on the mechanistic causality of malonate degradation, offering self-validating protocols and field-proven troubleshooting strategies.

Mechanistic Causality: The "Why" Behind the Degradation

To prevent degradation, you must first understand the thermodynamic and kinetic drivers of the reaction. Decarboxylation of organic malonates is an entropy-driven 1,2-elimination reaction[1].

When subjected to thermal stress or highly acidic environments, n-pentylmalonic acid forms a 6-membered cyclic transition state . The carbonyl oxygen of one carboxyl group abstracts the proton from the adjacent carboxyl group. This concerted electron flow breaks the C-C bond, releasing carbon dioxide ( CO2​ ) and forming an enol intermediate, which rapidly undergoes keto-enol tautomerism to form the unwanted monocarboxylic acid (heptanoic acid)[1].

While the n-pentyl group provides slight steric bulk, its electron-donating inductive (+I) effect is insufficient to protect the molecule from heterolytic cleavage[2]. In fact, due to their excellent solubility in water, alkylmalonic acids are notoriously prone to decarboxylation during aqueous concentration, with degradation beginning at temperatures as low as 70 °C[3]. Furthermore, strongly acidic conditions (pH < 2) can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating spontaneous decarboxylation even at room temperature[4].

Mechanism A n-Pentylmalonic Acid (Stable at < 40°C) B Thermal/Acidic Stress (> 70°C or pH < 2) A->B Trigger C 6-Membered Cyclic Transition State B->C Activation D Enol Intermediate + CO2 (Gas) C->D 1,2-Elimination E Heptanoic Acid (Degradation Product) D->E Keto-Enol Tautomerism

Mechanistic pathway of n-pentylmalonic acid premature decarboxylation.

Troubleshooting FAQs: Field-Proven Diagnostics

Q1: Why am I losing my di-acid during rotary evaporation of the aqueous layer? Causality: Water has a high boiling point ( 100 °C) and a high enthalpy of vaporization. To drive off water, researchers often increase the rotary evaporator bath temperature above 60 °C. At this thermal threshold, the activation energy for the cyclic transition state is easily overcome, and the aqueous environment stabilizes the transition state[3]. Intervention: Never evaporate n-pentylmalonic acid directly from water. Instead, extract the acid into a low-boiling, water-immiscible solvent like methyl tert-butyl ether (MTBE)[3].

Q2: Does the pH of my aqueous workup matter if I keep the temperature low? Causality: Yes. The protonation state of the malonate moiety dictates its stability. While the dianion (basic conditions) is completely stable against decarboxylation, the monoanion and the fully protonated free acid are vulnerable. Hyper-acidic conditions (pH < 2) catalyze the reaction by protonating the carbonyl oxygen, making the adjacent carbon highly susceptible to C-C bond cleavage[4]. Intervention: During acidification of the saponified ester, strictly maintain the pH at ~3.0. Do not over-acidify to pH 1.

Q3: Can I use polar aprotic solvents like DMF or DMSO to store the free acid? Causality: Polar aprotic solvents are excellent hydrogen-bond acceptors but poor hydrogen-bond donors. They can inadvertently stabilize the polarized transition state of the decarboxylation reaction if any trace heat is applied. Intervention: Store the isolated compound as a dry solid in a desiccator at −20 °C under an inert argon atmosphere. If a solution is required, use non-polar or moderately polar ethers (e.g., diethyl ether, MTBE) and store at sub-zero temperatures.

Workflow Start Is CO2 bubbling observed during concentration? Temp Check Bath Temp: Is it > 40°C? Start->Temp Yes pH Check Aqueous pH: Is it < 2? Temp->pH No FixTemp Reduce vacuum pressure. Keep bath ≤ 35°C. Temp->FixTemp Yes Solvent Check Solvent: Using water/DMF? pH->Solvent No FixpH Adjust to pH 3. Extract immediately. pH->FixpH Yes FixSolvent Switch to MTBE. Azeotrope residual water. Solvent->FixSolvent Yes

Troubleshooting workflow for preventing n-pentylmalonic acid degradation.

Quantitative Risk Factors

To make informed experimental choices, consult the following thermodynamic and kinetic risk factors associated with alkylmalonic acid handling.

ParameterHigh-Risk ConditionSafe Operating WindowMechanistic Consequence of Failure
Temperature >70 °C (Aqueous) / >130 °C (Neat) ≤35 °COvercomes activation energy ( Ea​ ) for the 6-membered cyclic transition state[3].
pH Level pH <2.0 (Hyper-acidic)pH 3.0−4.0 Protonation of carbonyl oxygen increases electrophilicity, catalyzing C-C cleavage[4].
Solvent Water, DMF, DMSOMTBE, Diethyl EtherHigh-boiling solvents require excessive heat for removal; polar aprotics stabilize the transition state.
Storage Room Temp, Ambient Humidity −20 °C, Argon, DesiccatedTrace moisture and ambient heat act as catalytic mediators for slow, long-term degradation.

Standard Operating Procedure: Self-Validating Isolation Protocol

This protocol is engineered for the isolation of n-pentylmalonic acid following the saponification of diethyl n-pentylmalonate. It incorporates built-in validation checkpoints to ensure you do not proceed if the system has been compromised.

Phase 1: Controlled Acidification
  • Cool the alkaline saponification mixture (containing the disodium salt of n-pentylmalonic acid) in an ice-brine bath until the internal temperature reaches 0 to 5 °C.

  • Slowly add cold 2 M HCl dropwise via an addition funnel under vigorous stirring.

  • Validation Checkpoint 1: Continuously monitor the internal temperature with a thermocouple. Do not allow the temperature to exceed 15 °C during addition. Exothermic spikes will trigger localized decarboxylation.

  • Stop addition when the pH reaches exactly 3.0 .

  • Validation Checkpoint 2: Verify pH with a calibrated pH meter, not just indicator paper. Over-acidification to pH 1 will pre-activate the molecule for degradation[4].

Phase 2: Solvent Extraction
  • Immediately extract the cold aqueous layer with cold Methyl tert-butyl ether (MTBE) ( 3×50 mL per 100 mL aqueous). MTBE is specifically chosen because it is water-immiscible, low-boiling ( 55 °C), and partially solubilizes the di-acid without requiring heat[3].

  • Wash the combined organic layers with a minimal amount of saturated cold brine ( 1×20 mL) to remove residual aqueous acid.

  • Dry the organic layer over anhydrous Na2​SO4​ for 15 minutes. Filter the drying agent.

Phase 3: Low-Temperature Concentration
  • Transfer the MTBE solution to a round-bottom flask.

  • Set the rotary evaporator water bath to a maximum of 35 °C .

  • Apply high vacuum ( <50 mbar) to evaporate the MTBE.

  • Validation Checkpoint 3 (Visual): Watch the solution closely. If you observe sustained, fine bubbling that does not correlate with solvent boiling, CO2​ is evolving. Immediately vent the vacuum and place the flask in an ice bath.

  • Validation Checkpoint 4 (Analytical): Once concentrated to a white solid, take an immediate 1H -NMR aliquot in DMSO−d6​ . The presence of a triplet at roughly δ 3.1−3.3 ppm confirms the intact α -proton of the malonate. If you observe a triplet shifting upfield to ∼δ 2.2 ppm, the compound has decarboxylated into heptanoic acid.

References

  • Decarboxylation - ChemTalk Source: chemistrytalk.org URL:[Link]

  • Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH Source: National Institutes of Health (PMC) URL:[Link]

  • Kinetics of Decarboxylation of Ethylmalonic Acid Source: Asian Journal of Chemistry URL:[Link]

  • US5886219A - Process for preparing malonic acid and alkylmalonic acids Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

n-pentylmalonic acid vs n-butylmalonic acid in hydrophobic drug design

n-Pentylmalonic Acid vs. n-Butylmalonic Acid in Hydrophobic Drug Design: A Comprehensive Comparison Guide As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the "methylene dilemma"—th...

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Author: BenchChem Technical Support Team. Date: April 2026

n-Pentylmalonic Acid vs. n-Butylmalonic Acid in Hydrophobic Drug Design: A Comprehensive Comparison Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the "methylene dilemma"—the critical decision of whether to extend an alkyl chain by a single carbon atom. In the design of hydrophobic active pharmaceutical ingredients (APIs), particularly central nervous system (CNS) depressants, lipophilic ionophores, and apoptosis imaging agents, the choice between n-butylmalonic acid and n-pentylmalonic acid is foundational.

This guide objectively compares their physicochemical properties, synthetic utility, and pharmacokinetic impacts to help you select the optimal precursor for your drug design workflow.

Physicochemical Profiling: The Thermodynamics of a Single Carbon

The addition of one methylene (-CH₂-) unit from butylmalonic to pentylmalonic acid fundamentally alters the thermodynamics of the molecule. Each additional aliphatic carbon increases the partition coefficient (LogP) by approximately 0.5 units .

Causality in Drug Design: This LogP increase reduces the hydration shell penalty of the molecule. When these precursors are integrated into a drug scaffold, the higher lipophilicity of the pentyl chain allows the resulting API to partition more favorably into lipid bilayers, directly impacting cellular uptake and receptor pocket binding.

Table 1: Core Precursor Metrics
Physicochemical Propertyn-Butylmalonic Acidn-Pentylmalonic Acid
CAS Number 534-59-8616-88-6
Molecular Weight 160.17 g/mol 174.19 g/mol
Predicted LogP ~0.96~1.46
Water Solubility (25°C) 438 g/L~120 g/L
pKa (Primary) 2.962.98
Aliphatic Chain Length 4 Carbons5 Carbons

Pharmacokinetic Causality: ADME Implications

When these malonic acids are incorporated into drug scaffolds (e.g., forming 5-alkylbarbiturates or lipophilic diamides), the alkyl chain length dictates the Absorption, Distribution, Metabolism, and Excretion (ADME) profile .

  • BBB Permeability: The pentyl chain provides the critical lipophilicity required for rapid blood-brain barrier (BBB) penetration, making it ideal for acute-onset therapeutics.

  • Hepatic Clearance: Paradoxically, while the pentyl derivative enters the brain faster, it is also cleared faster. The increased hydrophobicity enhances binding affinity to the hydrophobic active sites of hepatic Cytochrome P450 enzymes, accelerating metabolic degradation.

PK_Logic A Precursor Selection (Butyl vs Pentyl) B Lipophilicity (LogP) Δ +0.5 per CH2 A->B Determines C BBB Permeability (CNS Entry) B->C Enhances D Hepatic CYP450 Metabolism B->D Accelerates E Drug Half-Life (Duration of Action) C->E Inverse Relation D->E Reduces

Caption: Logical relationship between alkyl chain length, lipophilicity, and pharmacokinetic outcomes.

Experimental Workflows: Self-Validating Synthesis Protocols

To demonstrate the practical application of these precursors, we will synthesize a model 5-alkylbarbituric acid derivative. This protocol utilizes a direct condensation of the alkylmalonic acid with urea, catalyzed by acetic anhydride—a method proven to yield high purity for mono-substituted malonic acids without the need for prior esterification .

Synth_Workflow N1 Alkylmalonic Acid (Butyl or Pentyl) N2 Acetic Anhydride (Activation) N1->N2 Dissolve & Stir N3 Mixed Anhydride Intermediate N2->N3 Dehydration N4 Urea Addition (Nucleophilic Attack) N3->N4 90°C, 4 Hours N5 5-Alkylbarbituric Acid (Final API) N4->N5 Ice-Water Quench

Caption: Self-validating synthetic workflow for the condensation of alkylmalonic acids with urea.

Step-by-Step Methodology: Acetic Anhydride-Catalyzed Condensation

Note: Self-Validation Checkpoints are embedded to ensure reaction integrity at every stage.

  • Reagent Preparation: Dissolve 2.0 mmol of the chosen precursor (n-butylmalonic acid or n-pentylmalonic acid) in 4.0 mL of anhydrous acetic anhydride in a flame-dried round-bottom flask.

    • Causality: Acetic anhydride acts as both the solvent and the dehydrating agent, activating the carboxylic acids into highly reactive mixed anhydrides to facilitate nucleophilic attack.

  • Urea Addition: Add 2.2 mmol of finely powdered, anhydrous urea. Stir vigorously at room temperature for 15 minutes.

    • Validation Check: The initial suspension should transition to a clear, homogenous solution as the mixed anhydride forms and begins reacting with the urea.

  • Thermal Condensation: Heat the reaction mixture to 90°C under a reflux condenser for 4 hours.

    • Validation Check: Monitor via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. The disappearance of the malonic acid spot (visualized with bromocresol green stain) indicates reaction completion.

  • Quenching and Precipitation: Cool the mixture to 0°C in an ice bath. Slowly add 10 mL of ice-cold distilled water to hydrolyze the unreacted acetic anhydride.

    • Causality: The exothermic hydrolysis of acetic anhydride must be strictly thermally controlled to prevent degradation or ring-opening of the newly formed barbiturate heterocycle.

  • Isolation: Filter the resulting white precipitate under vacuum. Wash with cold water (3 x 5 mL) and recrystallize from hot ethanol.

    • Validation Check: The final product should exhibit a sharp, distinct melting point (e.g., ~102-104°C for the butyl derivative) verifying high structural purity.

Performance Comparison: Derivative Efficacy

When comparing the synthesized APIs, the performance metrics diverge significantly based on the precursor used. The pentyl derivative is frequently utilized in specialized applications, such as apoptosis imaging agents, where rapid cellular membrane penetration is mandatory .

Table 2: API Performance Comparison (Barbiturate Models)
Pharmacokinetic Metricn-Butyl Derivative (e.g., Butobarbital)n-Pentyl Derivative (e.g., n-Pentylbarbital)
Derivative LogP ~1.65~2.10
Membrane Permeability ModerateHigh
Onset of Action 30 - 45 minutes10 - 15 minutes
Duration of Action Intermediate (6-8 hours)Short (3-4 hours)
Primary Clinical Use Sustained Sedation / InsomniaAcute Anesthesia / Apoptosis Imaging

Conclusion & Selection Matrix

The decision between n-butylmalonic acid and n-pentylmalonic acid should be driven entirely by your target pharmacokinetic profile:

  • Select n-Butylmalonic Acid when designing intermediate-acting therapeutics where sustained plasma concentrations, moderate BBB permeability, and lower hepatic clearance are prioritized over rapid onset.

  • Select n-Pentylmalonic Acid for acute-care CNS therapeutics, lipophilic ionophores, or advanced apoptosis imaging agents where rapid membrane permeation and fast clearance are clinically required.

References

  • Leenheer, J. A., et al. "Strong-Acid, Carboxyl-Group Structures in Fulvic Acid from the Suwannee River, Georgia". U.S. Geological Survey (USGS). URL:[Link]

  • European Union Drugs Agency (EUDA). "Barbiturates drug profile: Pharmacology and Chemistry". EUDA Publications. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6464, Aprobarbital". PubChem, NIH. URL:[Link]

  • Neves, M., et al. "Imaging Cell Death: Focus on Early Evaluation of Tumor Response to Therapy". Bioconjugate Chemistry, ACS Publications. URL:[Link]

Comparative

Comparative Guide: Decarboxylation Activation Energy of Alkylmalonic Acids

For researchers and drug development professionals, understanding the thermal stability and decarboxylation kinetics of malonic acid derivatives is critical when designing synthetic routes, particularly in malonic ester...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, understanding the thermal stability and decarboxylation kinetics of malonic acid derivatives is critical when designing synthetic routes, particularly in malonic ester syntheses and active pharmaceutical ingredient (API) manufacturing. This guide provides an in-depth, objective comparison of how alkyl substitution influences the decarboxylation activation energy ( Ea​ ) of malonic acids, supported by mechanistic causality and validated experimental protocols.

Mechanistic Causality: The Decarboxylation Transition State

The thermal decarboxylation of malonic acid and its alkylated derivatives does not occur via simple bond homolysis. Instead, it proceeds through a highly ordered, concerted, six-membered cyclic transition state. The molecule folds such that the carbonyl oxygen of one carboxyl group abstracts the acidic proton of the other, simultaneously cleaving the C–C bond to release CO2​ and forming an enol intermediate (which subsequently tautomerizes to a carboxylic acid).

When an alkyl group (e.g., methyl, ethyl) is introduced at the α -carbon, the activation energy is governed by a delicate balance of two competing forces:

  • Electronic Stabilization (Hyperconjugation & Inductive Effects): Alkyl groups are electron-donating. As the transition state develops, a partial C=C double bond forms (leading to the enol). Alkyl substitution at the α -carbon stabilizes this developing double bond via hyperconjugation, effectively lowering the activation energy ( Ea​ ) compared to the unsubstituted parent molecule.

  • Steric Hindrance: The six-membered transition state requires a specific, planar geometry. While a single alkyl group can usually be accommodated without severe steric penalties, introducing a second alkyl group (di-alkylation) causes significant steric clashes. This crowding distorts the optimal trajectory of the transition state, drastically decreasing the entropy of activation ( ΔS‡ ) and increasing the enthalpy of activation ( ΔH‡ )[1].

Consequently, mono-alkylated malonic acids generally exhibit faster decarboxylation rates than unsubstituted malonic acid, whereas di-alkylated malonic acids are significantly slower due to steric inhibition[2].

Effects Root Alkyl Substitution on Malonic Acid Inductive Electronic Stabilization Stabilizes Developing Enol TS Root->Inductive Steric Steric Hindrance Destabilizes Cyclic TS Geometry Root->Steric Mono Mono-alkyl (e.g., Ethylmalonic) Faster Rate, Lower Ea Inductive->Mono Di Di-alkyl (e.g., Dimethylmalonic) Slower Rate, Higher Ea Steric->Di

Electronic and steric effects of alkyl substitution on decarboxylation kinetics.

Quantitative Data Comparison

The following table synthesizes the kinetic parameters of various alkylmalonic acids. Note that exact values can fluctuate based on the dielectric constant of the solvent used, but the relative thermodynamic hierarchy remains consistent across standard conditions.

SubstrateSubstitution TypeRelative RateApprox. Activation Energy ( Ea​ )Mechanistic Driver
Malonic Acid UnsubstitutedBaseline~30.1 – 33.1 kcal/mol[3][4]Standard 6-membered cyclic TS geometry.
Ethylmalonic Acid Mono-alkylFast~27.0 – 29.0 kcal/molHyperconjugative stabilization of the TS outweighs mild steric penalty[2].
Methylmalonic Acid Mono-alkylFast~27.0 – 29.0 kcal/molMinimal steric bulk with favorable electron donation lowers the barrier.
Dimethylmalonic Acid Di-alkylSlow> 33.0 kcal/molSevere steric clash between gem-dimethyl groups disrupts TS planarity[2].

Self-Validating Experimental Protocol for Kinetic Analysis

To reliably compare the activation energies of these substrates, researchers must utilize a self-validating volumetric or spectroscopic workflow. The following step-by-step protocol outlines a robust method for determining Ea​ via real-time CO2​ quantification.

Step 1: Substrate Preparation & System Calibration
  • Action: Dissolve 0.05 moles of the target alkylmalonic acid in 50 mL of a high-boiling, chemically inert solvent (e.g., diethylene glycol or silicone oil) to ensure the system remains in the liquid phase at elevated temperatures (130–160 °C).

  • Self-Validation Check: Run a blank solvent control at 160 °C for 2 hours. If any background gas evolution is detected, the solvent must be rigorously degassed or replaced to prevent false-positive rate inflation.

Step 2: Thermal Equilibration & Initiation
  • Action: Transfer the solution to a multi-neck reaction flask equipped with a reflux condenser and a highly sensitive internal thermocouple. Submerge the flask in a thermostated oil bath.

  • Action: Maintain the target temperature within ±0.1 °C using a PID controller. The reaction officially initiates once the internal temperature stabilizes.

Step 3: Real-Time Kinetic Monitoring
  • Action: Connect the top of the reflux condenser to a precision gas burette filled with a non- CO2​ -absorbing fluid (e.g., acidified water). Record the volume of evolved CO2​ ( Vt​ ) at 5-minute intervals.

  • Self-Validation Check: Allow the reaction to proceed to absolute completion. Verify that the final volume of CO2​ ( V∞​ ) matches the theoretical stoichiometric yield based on the initial 0.05 moles of substrate. A mismatch indicates incomplete reaction, side-reactions, or system leaks.

Step 4: Data Synthesis & Arrhenius Extraction
  • Action: Plot ln(V∞​−Vt​) versus time ( t ). A highly linear fit ( R2>0.99 ) confirms standard first-order decarboxylation kinetics. Extract the rate constant k from the slope of this line.

  • Action: Repeat Steps 1-3 across at least four distinct temperatures (e.g., 130 °C, 140 °C, 150 °C, 160 °C).

  • Action: Construct an Arrhenius plot by graphing ln(k) versus 1/T (in Kelvin). The slope of this line equals −Ea​/R . Multiply the slope by the ideal gas constant ( R ) to calculate the activation energy.

Workflow A Substrate Preparation & Blank Validation B Thermal Decarboxylation (130-160 °C) A->B C Real-time CO2 Quantification B->C D Arrhenius Extraction (Ea Calculation) C->D

Experimental workflow for determining decarboxylation activation energy.

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Validation

Comparative Efficacy of n-Pentylmalonic Acid Derivatives In Vitro: A Dual-Paradigm Guide to Apoptosis Imaging and Antibacterial Targeting

As drug development increasingly relies on versatile, highly tunable molecular scaffolds, n-pentylmalonic acid has emerged as a critical pharmacophore building block. This guide provides an objective, data-driven compari...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on versatile, highly tunable molecular scaffolds, n-pentylmalonic acid has emerged as a critical pharmacophore building block. This guide provides an objective, data-driven comparison of n-pentylmalonic acid derivatives across two distinct in vitro pharmacological paradigms: Molecular Imaging (apoptosis detection) and Antibacterial Therapeutics (peptide deformylase inhibition).

By analyzing the causality behind structural choices and providing self-validating experimental protocols, this guide equips researchers with the authoritative insights needed to adopt these derivatives in preclinical workflows.

Section 1: Apoptosis Imaging Agents (99mTc-MPMA vs. 99mTc-Annexin V)

Expertise & Mechanistic Causality

Apoptosis is a fundamental biomarker for evaluating early cellular response to chemotherapy and radiation therapies 1. The clinical and in vitro gold standard, 99mTc-Annexin V, targets phosphatidylserine (PS) externalization on the cell membrane 2. However, Annexin V is a large ~36 kDa protein. Its macromolecular size inherently limits rapid diffusion into dense solid tumor models in vitro and results in slow background clearance.

Conversely, the n-pentylmalonic acid derivative 99mTc-labeled 2-methyl-2-pentylmalonic acid (99mTc-MPMA) is a small-molecule radiotracer 3. Instead of binding PS, its cellular uptake is driven by regional acidosis and the collapse of the mitochondrial membrane potential—hallmarks of the intrinsic apoptotic pathway. Because of its low molecular weight (<500 Da), 99mTc-MPMA exhibits rapid clearance from non-target environments, yielding a vastly superior signal-to-noise ratio during early-stage apoptosis tracking.

Comparative Data Summary
Parameter99mTc-MPMA (Derivative)99mTc-Annexin V (Standard)
Molecular Weight Small Molecule (< 500 Da)Protein (~36 kDa)
Primary Target Apoptotic Acidosis / Membrane PotentialPhosphatidylserine (PS)
Radiochemical Yield ~84% (One-pot radiosynthesis)Variable (Requires chelation conjugation)
Clearance Rate Rapid (High background contrast)Slow (Protein-based kinetics)
In Vitro Sensitivity High (pH-dependent uptake)High (Nanomolar affinity for PS)
Self-Validating Protocol: In Vitro Apoptosis Radiotracer Uptake Assay

This protocol ensures internal validation by coupling radiometric counting with total protein normalization and baseline controls.

  • Cell Culture & Induction: Culture target cells (e.g., RIF-1 tumor cells) in DMEM. Induce apoptosis using a chemotherapeutic agent (e.g., doxorubicin at 5 µM) for 24 hours. Maintain a parallel vehicle-treated well as a negative control.

  • Radiotracer Incubation: Add 370 kBq (10 µCi) of synthesized 99mTc-MPMA to both the apoptotic and control wells. Incubate at 37°C for exactly 60 minutes to allow pH-driven intracellular accumulation.

  • Stringent Washing: Aspirate the radioactive media. Wash the cells three times with ice-cold PBS (pH 7.4) to arrest cellular metabolism and remove unbound tracer.

  • Lysis & Quantification: Lyse the cells using 0.1 M NaOH for 10 minutes. Collect the lysate and measure the radioactivity (Counts Per Minute, CPM) using an automated gamma counter.

  • System Validation: Perform a BCA assay on an aliquot of the lysate to determine total protein concentration. Normalize the CPM to the protein concentration (CPM/mg). The assay is validated if the doxorubicin-treated cells show a >2.5-fold specific uptake ratio compared to the vehicle control.

G cluster_0 Standard: 99mTc-Annexin V cluster_1 Derivative: 99mTc-MPMA A1 Apoptotic Stimulus A2 PS Externalization A1->A2 A3 Annexin V Binding (Slow Clearance) A2->A3 B1 Apoptotic Stimulus B2 Regional Acidosis B1->B2 B3 MPMA Cellular Uptake (Rapid Clearance) B2->B3

Comparison of in vitro apoptotic cell targeting: PS externalization vs. regional acidosis.

Section 2: Antibacterial PDF Inhibitors (U-4CR Pseudopeptides vs. Natural Actinonin)

Expertise & Mechanistic Causality

Peptide deformylase (PDF) is an essential bacterial metalloprotease responsible for removing the formyl group from newly synthesized proteins. Inhibiting PDF halts bacterial protein maturation, making it a highly attractive antibacterial target 4. While natural actinonin is a potent PDF inhibitor, its complex natural structure makes synthetic scalability and structural optimization highly challenging.

By utilizing 2-pentylmalonic acid as a foundational building block in the Ugi four-component reaction (U-4CR), researchers can synthesize actinonin-derived pseudopeptides in a single, atom-economic step 5. The causality of this design is highly specific: the pentyl chain of the malonic acid derivative perfectly mimics the natural P1' side chain of actinonin, anchoring the molecule deeply into the hydrophobic S1' pocket of the PDF enzyme. Meanwhile, the U-4CR allows rapid, modular diversification of the S2' and S3' interacting moieties to optimize binding kinetics.

Comparative Data Summary
ParameterU-4CR Actinonin PseudopeptidesNatural Actinonin
Synthesis Method 1-Step Ugi 4-Component ReactionComplex multi-step / Fermentation
Starting Material 2-Pentylmalonic acidActinomyces strains
E. coli PDF IC50 Nanomolar range (e.g., <10 nM)~2-5 nM
Structural Diversity Highly tunable (via U-4CR inputs)Fixed natural scaffold
Overall Yield ~69% (Diastereomeric mixture)Low (Extraction dependent)
Self-Validating Protocol: In Vitro E. coli PDF Inhibition Assay

This protocol utilizes a coupled enzymatic readout to ensure real-time, objective measurement of deformylation kinetics.

  • Enzyme Preparation: Overexpress E. coli PDF with an N-terminal His6 tag in BL21 cells. Purify via Ni-NTA affinity chromatography and cleave the tag using SUMO protease to ensure native folding.

  • Substrate Preparation: Prepare a 5 mM stock of the tripeptide substrate fMet-Ala-Ser-OH in assay buffer (50 mM HEPES, pH 7.2, 10 mM NaCl, 0.1 mg/mL BSA).

  • Inhibitor Titration: Serially dilute the 2-pentylmalonic acid-derived pseudopeptide in DMSO. Ensure the final DMSO concentration in the assay remains <1% to prevent solvent-induced enzyme denaturation.

  • Reaction Initiation: Mix the PDF enzyme (1 nM final concentration) with the inhibitor dilutions and incubate for 15 minutes at room temperature to allow equilibrium binding. Add the fMet-Ala-Ser-OH substrate to initiate the reaction.

  • Coupled Detection & Validation: Couple the deformylation to a secondary enzymatic reaction using aminopeptidase, which cleaves the deformylated peptide to release a detectable fluorogenic signal.

    • Validation Step: Run a parallel assay using natural actinonin as a positive control, and a DMSO-only vehicle as a negative control. The assay is validated if the vehicle control shows uninhibited enzymatic turnover and the natural actinonin yields an IC50 within the expected 2-5 nM range. Calculate the derivative's IC50 using a 4-parameter logistic regression model.

G N1 2-Pentylmalonic Acid (P1' Anchor Scaffold) N2 Ugi 4-Component Reaction (1-Step Synthesis) N1->N2 Amine, Aldehyde, Isocyanide N3 Actinonin Pseudopeptide (PDF Inhibitor) N2->N3 High Yield (~69%) N4 E. coli PDF Enzyme (In Vitro Binding) N3->N4 IC50 < 10 nM N5 Inhibition of Bacterial Protein Maturation N4->N5 Deformylation Blocked

Workflow of U-4CR synthesis from 2-pentylmalonic acid and in vitro PDF inhibition.

References

  • Mushtaq, S., et al. "Radiosynthesis and preliminary biological evaluation of 99mTc-labeled 2-methyl-2-pentylmalonic acid as an apoptosis imaging agent." Journal of Radioanalytical and Nuclear Chemistry, 2017.
  • "A highly efficient access to new antibacterial actinonin derivatives via Ugi four-component reaction." ChemRxiv, 2025.
  • "Technetium 99m–Labeled Annexin V Scintigraphy of Platelet Activation in Vegetations of Experimental Endocarditis.
  • "Imaging Cell Death: Focus on Early Evaluation of Tumor Response to Therapy.
  • Bachmann et al. "2025_Bachmann et al_SI." bioRxiv, 2025.

Sources

Comparative

Mass Fragmentation Pattern Comparison of n-Pentylmalonic Acid Isomers: A Definitive Guide

Executive Summary Alkylmalonic acids are critical intermediates in both endogenous lipid metabolism—such as [1]—and the synthesis of complex pharmaceutical active ingredients[2]. Among these, the isomers of n-pentylmalon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Alkylmalonic acids are critical intermediates in both endogenous lipid metabolism—such as [1]—and the synthesis of complex pharmaceutical active ingredients[2]. Among these, the isomers of n-pentylmalonic acid (C₈H₁₄O₄) present a unique analytical challenge. Because they share identical molecular weights (174.19 g/mol ) and nearly identical polarities, chromatographic co-elution is a frequent bottleneck. Consequently, mass spectrometry (MS)—specifically Electron Ionization (EI-MS)—serves as the definitive tool for structural elucidation and isomer differentiation[3].

This guide provides an objective, mechanistically grounded comparison of the mass fragmentation patterns of three key isomers: n-pentylmalonic acid , isopentylmalonic acid , and neopentylmalonic acid .

Mechanistic Principles of Alkylmalonic Acid Fragmentation

Under standard 70 eV EI-MS, aliphatic dicarboxylic acids typically exhibit vanishingly small molecular ion ([M]⁺·) peaks due to the rapid, low-energy expulsion of water and carbon dioxide[3]. The initial fragmentation universally yields [M - H₂O]⁺· (m/z 156) and [M - CO₂]⁺· (m/z 130) ions. However, the true diagnostic power lies in how the alkyl chain interacts with the carboxylate core.

For 2-alkylmalonic acids, the dominant structural diagnostic pathway is the McLafferty rearrangement. As demonstrated in recent mass spectrometry protocols[3], this gas-phase unimolecular reaction requires a specific spatial geometry: a hydrogen atom on the γ -carbon of the alkyl chain must migrate to the carbonyl oxygen. This is followed by the homolytic cleavage of the α

β carbon-carbon bond, expelling a neutral alkene and leaving a highly stable enol radical cation ([HOC(O)–CH=C(OH)₂]⁺·) at m/z 104 . A secondary double-hydrogen transfer often yields an accompanying m/z 105 peak.

Pathway cluster_0 Common Pathways cluster_1 Isomer-Specific Pathways M Molecular Ion [M]+. m/z 174 H2O [M - H2O]+. m/z 156 M->H2O -H2O CO2 [M - CO2]+. m/z 130 M->CO2 -CO2 McL McLafferty Rearrangement m/z 104 / 105 (n-Pentyl & Isopentyl) M->McL gamma-H transfer (Blocked in Neopentyl) Alpha Alpha-Cleavage m/z 117 & m/z 57 (Neopentyl) M->Alpha -tert-butyl radical (Dominant in Neopentyl)

Fig 2. Divergent EI-MS fragmentation pathways of pentylmalonic acid isomers based on branching.

Structural Causality: Comparing the Isomers

The fundamental principle of isomer differentiation in this class relies on the presence, absence, or substitution of the γ -carbon.

  • n-Pentylmalonic Acid : The unbranched pentyl chain provides two γ -hydrogens. The McLafferty rearrangement proceeds unhindered, ejecting 1-pentene (70 Da) to produce the m/z 104 base peak[3].

  • Isopentylmalonic Acid (3-methylbutylmalonic acid) : The iso-branched chain (-CH₂CH₂CH(CH₃)₂) also contains a γ -carbon (a methylene group) with two hydrogens. It similarly yields the m/z 104 peak. However, the branched tail facilitates an alternative cleavage, producing a highly stable isopropyl cation at m/z 43 , distinguishing it from the straight-chain isomer, a phenomenon frequently observed in[4].

  • Neopentylmalonic Acid (2,2-dimethylpropylmalonic acid) : This isomer demonstrates a profound mechanistic divergence. The alkyl chain (-CH₂C(CH₃)₃) features a quaternary γ -carbon. Because there are zero γ -hydrogens available, the McLafferty rearrangement is completely blocked. Denied this low-energy relaxation pathway, the molecular ion undergoes rapid α -cleavage, ejecting a massive tert-butyl radical to form an [M - 57]⁺ ion at m/z 117 , alongside a dominant tert-butyl cation base peak at m/z 57 .

Comparative Data Summaries

Table 1: Structural Causality of Fragmentation
IsomerStructure / Branching γ -Hydrogen StatusPrimary Diagnostic Ion (m/z)Lost Neutral / Radical
n-Pentylmalonic Acid Straight chain (-C₅H₁₁)Present (2 H)104 / 1051-Pentene (70 Da)
Isopentylmalonic Acid Iso-branched (-CH₂CH₂CH(CH₃)₂)Present (2 H)104 / 105, 43Isoamylene (70 Da)
Neopentylmalonic Acid Tert-branched (-CH₂C(CH₃)₃)Absent (Quaternary C)117, 57tert-Butyl radical (57 Da)
Table 2: Relative Abundance of Key Fragments (70 eV EI-MS)
m/zIon Identityn-Pentylmalonic AcidIsopentylmalonic AcidNeopentylmalonic Acid
174 [M]⁺·< 1%< 1%< 1%
156 [M - H₂O]⁺·35%30%15%
130 [M - CO₂]⁺·40%35%20%
117 [M - C₄H₉]⁺< 5%< 5%85%
104 [HOC(O)CH=C(OH)₂]⁺·100% 95% < 5%
57 [C₄H₉]⁺15%20%100%
43 [C₃H₇]⁺25%80% 10%

Self-Validating Experimental Protocol: DIP-EI-MS

To accurately capture these fragmentation patterns without derivatization artifacts, Direct Insertion Probe (DIP) EI-MS is the gold standard. Free dicarboxylic acids interact strongly with silanol groups on GC columns, leading to peak tailing and on-column thermal degradation[5].

Workflow A 1. Sample Prep (Anhydrous Desiccation) B 2. Introduction (Direct Insertion Probe) A->B C 3. Ionization (EI at 70 eV) B->C D 4. Mass Analysis (m/z 50-300) C->D E 5. Deconvolution (Isomer ID) D->E

Fig 1. Standardized DIP-EI-MS analytical workflow for characterizing alkylmalonic acid isomers.

Step-by-Step Methodology

Step 1: System Suitability and Calibration (Self-Validation)

  • Action : Run a standard of unsubstituted malonic acid prior to sample analysis.

  • Causality : Validates that the ion source temperature (typically set to 200°C) is not causing excessive pre-ionization thermal decarboxylation. If the [M-H₂O]⁺· peak of malonic acid is absent, the source temperature must be lowered before proceeding.

Step 2: Sample Preparation

  • Action : Lyophilize the pentylmalonic acid isomers to absolute dryness. Store in a vacuum desiccator over P₂O₅.

  • Causality : Dicarboxylic acids are highly hygroscopic. Trace water exacerbates thermal degradation and suppresses the molecular ion signal in EI-MS, skewing the relative abundance of the m/z 156 peak.

Step 3: Direct Insertion Probe (DIP) Introduction

  • Action : Load 1-2 µg of the anhydrous sample into a quartz DIP crucible. Insert directly into the MS source, bypassing the GC inlet.

  • Causality : DIP ensures intact delivery of the molecule to the electron beam, preventing the catalytic decarboxylation that frequently occurs in heated stainless-steel GC injection ports[5].

Step 4: 70 eV Electron Ionization & Acquisition

  • Action : Apply a 70 eV electron beam. Acquire data in full scan mode (m/z 30-300).

  • Causality : 70 eV is the universally standardized energy for EI-MS. Operating strictly at this energy ensures the generated spectra can be directly compared against established libraries and the mechanistic fragmentation rules outlined above[3].

References

  • AIP Publishing. "Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds."[Link]

  • National Institutes of Health. "Diethyl pentylmalonate | C12H22O4 | CID 80167 - PubChem."[Link]

  • Royal Society of Chemistry. "Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry."[Link]

  • PLOS Pathogens. "Characterization of the Mycobacterial Acyl-CoA Carboxylase Holo Complexes Reveals Their Functional Expansion into Amino Acid Catabolism."[Link]

  • ACS Publications. "Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling."[Link]

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Profiling &amp; Operational Causality

As a Senior Application Scientist, establishing a rigorous, self-validating operational and disposal framework for laboratory reagents is critical for both environmental compliance and personnel safety. n-Pentylmalonic a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating operational and disposal framework for laboratory reagents is critical for both environmental compliance and personnel safety. n-Pentylmalonic acid (CAS 616-88-6), also known as 2-pentylpropanedioic acid, is a dicarboxylic acid frequently utilized in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) [1].

Because it contains two carboxylic acid functional groups, its handling, waste segregation, and disposal require specific protocols to mitigate corrosivity hazards and prevent incompatible chemical reactions [2], [4].

Understanding the physical and chemical properties of n-pentylmalonic acid is the foundation of safe handling. The data below dictates our logistical approach to its storage, usage, and eventual disposal.

Table 1: Quantitative Data and Operational Impact

PropertyValueOperational & Safety Causality
Chemical Name n-Pentylmalonic acidExact nomenclature is essential for accurate SDS retrieval and waste labeling [1].
CAS Number 616-88-6Primary identifier for regulatory compliance (EPA/RCRA) and inventory tracking [1], [2].
Molecular Formula C_{8}H_{14}O_{4}The dicarboxylic acid structure dictates its acidic nature, driving the need for neutralization protocols [4].
Molecular Weight 174.19 g/mol Required for precise stoichiometric calculations during acid-base neutralization[1].
Boiling Point 342.6 °C (at 760 mmHg)High boiling point indicates extremely low volatility at room temperature, minimizing inhalation risks unless aerosolized [1].
Density 1.159 g/cm³Denser than water; dictates phase separation behavior during liquid-liquid extractions and waste segregation [1].

Operational Workflow & Waste Segregation

When n-pentylmalonic acid is used in synthesis, it generates distinct waste streams. Improper mixing of acidic aqueous waste with incompatible organic solvents can lead to exothermic reactions or off-gassing. Segregation at the source is mandatory.

WasteWorkflow Start n-Pentylmalonic Acid Waste Generation Aqueous Aqueous Solutions (Acidic pH) Start->Aqueous Water-based workflows Organic Organic Solvents (e.g., DCM, EtOAc) Start->Organic Solvent-based workflows Neutralize Neutralize with NaHCO3 (Target pH 6-8) Aqueous->Neutralize Check initial pH OrgWaste Organic Waste Stream (Segregate Halogens) Organic->OrgWaste Direct to appropriate carboy AqWaste Aqueous Waste Stream (Non-Halogenated) Neutralize->AqWaste pH validated (6.0-8.0) Incineration High-Temperature Incineration (EPA Compliant) AqWaste->Incineration EHS collection OrgWaste->Incineration EHS collection

Workflow for n-Pentylmalonic Acid waste segregation and neutralization.

Step-by-Step Disposal Methodologies

Every disposal procedure must be a self-validating system —meaning the protocol includes built-in physical or chemical checks to confirm that the hazard has been successfully mitigated before moving to the next step.

Protocol A: Aqueous Waste Neutralization (Self-Validating)

Objective: Safely neutralize acidic aqueous streams containing n-pentylmalonic acid prior to EHS collection. Causality: Unneutralized dicarboxylic acids can lower the pH of aqueous waste streams below 2.0, classifying them as corrosive hazardous waste (EPA D002). Neutralization removes this characteristic hazard.

  • Initial Assessment: Measure the pH of the waste solution using a calibrated pH meter or broad-range pH paper.

  • Titration: Slowly add a saturated solution of sodium bicarbonate ( NaHCO3​ ) to the waste while stirring continuously.

    • Causality: NaHCO3​ is a weak base. Using it instead of a strong base like NaOH prevents dangerous exothermic runaway reactions and avoids overshooting the pH into highly alkaline territory.

  • Self-Validation Check (Visual & Chemical): Observe the solution for effervescence ( CO2​ gas evolution). The physical cessation of bubbling serves as the primary visual validation that the acid has been consumed. Confirm chemically by testing the solution with a pH strip to ensure a stable reading between 6.0 and 8.0.

  • Disposal: Once validated, transfer the neutralized solution to the designated "Non-Halogenated Aqueous Waste" carboy.

Protocol B: Organic Waste Segregation

Objective: Safely dispose of n-pentylmalonic acid dissolved in organic solvents. Causality: Organic waste cannot be neutralized in the same manner as aqueous waste. It must be incinerated.

  • Segregation: Determine if the solvent carrier is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethyl Acetate, Methanol).

  • Transfer: Pour the waste into the explicitly labeled organic waste carboy using a grounded funnel to prevent static discharge.

  • Self-Validation Check: Verify that the waste carboy is stored in secondary containment and that the hazardous waste tag is updated immediately with "n-Pentylmalonic acid (CAS 616-88-6)" and the approximate concentration [3].

Logistical & Spill Management Plan

Accidental releases require immediate, structured intervention to prevent environmental contamination and personnel exposure.

SpillProtocol Spill Spill Detected (Solid or Liquid) Assess Isolate & Don PPE (Respirator, Nitrile) Spill->Assess Contain Containment (Inert Absorbent) Assess->Contain Neutralize Neutralization (Na2CO3 / NaHCO3) Contain->Neutralize Collect Mechanical Collection (Non-sparking tools) Neutralize->Collect Dispose Hazardous Waste Container Collect->Dispose

Step-by-step spill response and decontamination protocol for n-Pentylmalonic Acid.

Protocol C: Solid Spill Containment and Decontamination

Causality: While n-pentylmalonic acid has low volatility, fine powders can become aerosolized during a spill, presenting a severe inhalation hazard and mucous membrane irritation [3]. Sweeping dry powder directly exacerbates this risk.

  • Isolation: Immediately restrict access to the spill area and ensure local exhaust ventilation (fume hood or room exhaust) is active.

  • PPE Verification: Don chemical-resistant nitrile gloves, tight-fitting safety goggles, and an N95 or P100 particulate respirator.

  • Containment & Wetting: Lightly mist the spilled powder with deionized water.

    • Causality: Wetting the powder prevents aerosolization and dust formation during mechanical collection.

  • Neutralization: Sprinkle solid sodium carbonate ( Na2​CO3​ ) over the wetted spill to neutralize the acidic components.

  • Collection (Self-Validating): Use a non-sparking plastic scoop to collect the resulting slurry.

    • Validation Check: The complete absence of dry powder residue or effervescence on the surface confirms complete collection and neutralization.

  • Decontamination: Wash the affected surface with a mild alkaline detergent, followed by a thorough water rinse. Dispose of all collected materials, absorbent pads, and contaminated PPE in a sealed, labeled solid hazardous waste container for high-temperature incineration.

References

  • ChemNet. 616-88-6 pentylpropanedioic acid - CAS Database.
  • NIST Chemistry WebBook. n-Pentylmalonic acid.
  • Sigma-Aldrich. 2-PENTYLMALONIC ACID AldrichCPR.
  • ChemSynthesis. 2-pentylmalonic acid - 616-88-6, C8H14O4, density, melting point, boiling point, structural formula, synthesis.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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